3-Methylimidazo[4,5-f]quinolin-9-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-methylimidazo[4,5-f]quinolin-9-amine |
InChI |
InChI=1S/C11H10N4/c1-15-6-14-11-9(15)3-2-8-10(11)7(12)4-5-13-8/h2-6H,1H3,(H2,12,13) |
InChI Key |
YKBZKPRFNNAVFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC3=NC=CC(=C32)N |
Origin of Product |
United States |
Formation and Environmental Presence of Iq
Precursor Identification and Reaction Chemistry
The synthesis of IQ is intrinsically linked to the Maillard reaction, a form of non-enzymatic browning that occurs when amino acids and reducing sugars react at high temperatures. nih.govnih.gov Within this complex web of reactions, specific molecules have been identified as crucial for the formation of the IQ molecule.
Creatinine (B1669602) and its precursor, creatine, are fundamental to the formation of the imidazo (B10784944) part of the quinoline (B57606) structure of IQ. nih.gov These compounds are naturally present in muscle tissue, and their availability is a critical factor in the amount of IQ formed during the cooking of meat and fish. nih.gov Creatinine can react with other precursors, such as reactive carbonyl compounds, to form the core structure of IQ. sciforum.net In model systems, heating creatinine with various amino acids and sugars has been shown to produce IQ. nih.gov
Various amino acids and reducing sugars act as essential precursors in the formation of IQ. nih.gov Model system studies, where specific amino acids and sugars are heated with creatinine, have demonstrated their direct involvement. For instance, mixtures of creatinine with amino acids like glycine, phenylalanine, and serine, when heated, have been shown to yield IQ. nih.gov Similarly, reducing sugars such as glucose and fructose (B13574) provide the necessary carbon backbone and participate in the Maillard reaction, which ultimately leads to the formation of the quinoline portion of the IQ molecule. nih.govmdpi.com The type of amino acid and sugar can influence the amount and type of heterocyclic amines formed. mdpi.comresearchgate.net
Relative Mutagenicity from Heating Creatine, Amino Acids, and Sugars
| Amino Acid | Sugar | Relative Mutagenicity (%) |
|---|---|---|
| Glycine | Glucose | 100 |
| Alanine | Glucose | 80 |
| Threonine | Glucose | 120 |
| Glycine | Fructose | 150 |
This table presents hypothetical relative mutagenicity data based on findings from model system studies to illustrate the varying contributions of different amino acids and sugars to the formation of mutagenic compounds like IQ.
Reactive carbonyl compounds, such as acrolein and crotonaldehyde, are key intermediates in the formation of IQ. sciforum.net These compounds can be formed from the degradation of both amino acids and sugars during heating. nih.gov Research has shown that IQ is produced by the reaction of acrolein, crotonaldehyde, creatinine, and ammonia (B1221849). nih.govresearchgate.net These reactive aldehydes contribute to the formation of the quinoline ring structure. The presence and concentration of these carbonyl compounds significantly impact the yield of IQ. nih.gov
The Maillard reaction provides the overarching chemical framework for the formation of IQ. nih.gov This complex series of reactions begins with the condensation of an amino group from an amino acid and a carbonyl group from a reducing sugar, forming a Schiff base. nih.govquora.com This initial product undergoes a series of rearrangements and further reactions, leading to the formation of a variety of intermediate compounds, including the aforementioned reactive carbonyls. quora.com These intermediates then react with creatinine to form the final IQ structure. The Maillard reaction is responsible for the browning and flavor development in cooked foods, but it is also the primary pathway for the generation of heterocyclic amines like IQ. nih.gov
Influence of Thermal Processing Parameters on IQ Formation
The conditions under which food is cooked have a profound effect on the amount of IQ that is formed. The two most critical parameters are temperature and the duration of heating.
The formation of IQ is highly dependent on both the temperature and the duration of the thermal processing. nih.gov Generally, higher temperatures and longer cooking times lead to a greater yield of IQ and other heterocyclic amines. nih.gov The formation of IQ compounds has been observed to begin at temperatures around 100°C and increases significantly with rising temperatures. nih.gov Studies on fried beef patties have shown a clear correlation between cooking temperature and time and the concentration of IQ. The activation energy (Ea) for the formation of IQ has been determined to be 77.0 ± 1.3 kJ/mol, indicating a significant temperature dependence. nih.govresearchgate.net
Formation of IQ in Fried Ground Beef at Different Temperatures and Times
| Temperature (°C) | Time (min per side) | IQ (ng/g) |
|---|---|---|
| 150 | 2 | 0.05 |
| 190 | 4 | 0.20 |
| 230 | 6 | 0.65 |
This table is based on data reported in studies examining the effect of cooking temperature and time on the formation of heterocyclic amines in fried beef patties. nih.gov
Cooking Methods and Their Impact
The formation of 2-Amino-3-methylimidazo[4,5-f]quinoline is significantly influenced by the cooking method employed, primarily due to the high temperatures involved. High-temperature cooking methods such as frying, broiling, and grilling are most commonly associated with the generation of IQ and other heterocyclic amines (HCAs). nih.govnih.gov
The fundamental chemical process responsible for the formation of IQ is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. researchgate.net In the context of food, this reaction is what gives browned food its distinctive flavor and appearance. However, at high temperatures, the Maillard reaction can also lead to the formation of undesirable compounds, including IQ.
Research has demonstrated that the total HCA content in meat and fish cooked to a "well-done" state is approximately 3.5 times higher than in the same foods prepared to "medium-rare." foodforbreastcancer.com This indicates a direct relationship between the intensity and duration of heat application and the concentration of these compounds. For instance, fried pork has been found to have higher total HCA levels than fried beef and fried chicken. foodforbreastcancer.com
The initial isolation of IQ was from broiled sardines, and it has since been identified in fried ground beef and beef extract, underscoring the role of high-temperature cooking in its formation. nih.govnih.gov
Role of Moisture Content and pH in Reaction Systems
The chemical environment, specifically the moisture content and pH, plays a crucial role in the reaction systems that lead to the formation of 2-Amino-3-methylimidazo[4,5-f]quinoline.
Moisture Content: The presence of water is a critical factor in the Maillard reaction. While a certain amount of water is necessary for the reaction to proceed, excessive moisture can inhibit the formation of HCAs. One study on the formation of IQ in a model system utilized a diethylene glycol solution containing 5% water, suggesting that low moisture conditions are conducive to its formation. oup.com This is consistent with the observation that high-temperature, dry-heat cooking methods like frying and broiling are the primary sources of IQ.
pH: The pH of the reaction environment also significantly impacts the formation of IQ. The binding of IQ to dietary fibers has been shown to be pH-dependent, with optimal binding occurring between pH 4 and 6. nih.gov In a study on the formation of a related heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), it was found to be produced over a wide pH range. researchgate.net Generally, the Maillard reaction is known to be accelerated under slightly alkaline conditions, which can influence the rate of formation of its various products, including heterocyclic amines.
Occurrence and Levels in Varied Matrices for Research Context
2-Amino-3-methylimidazo[4,5-f]quinoline has been detected and quantified in a variety of matrices, providing a basis for understanding its prevalence and for comparative analysis.
Thermally processed food products, particularly cooked meats and fish, are the primary sources of dietary exposure to IQ. nih.gov Quantitative analyses have been conducted on various food items to determine the concentration of this compound.
Below is an interactive data table summarizing the levels of 2-Amino-3-methylimidazo[4,5-f]quinoline found in different food products.
Beyond cooked foods, 2-Amino-3-methylimidazo[4,5-f]quinoline has also been identified in other environmental sources, notably tobacco smoke. Research has confirmed the presence of IQ in cigarette smoke condensate, indicating an additional non-dietary source of exposure. nih.gov The amount of IQ in cigarette smoke has been estimated to be 0.26 ng per cigarette.
A comparative analysis of IQ levels across different sources highlights the varying concentrations of this compound. While cooked meats and fish are significant sources, the levels can differ based on the type of food and the cooking method.
The following interactive data table provides a comparative overview of 2-Amino-3-methylimidazo[4,5-f]quinoline levels from different sources.
Metabolic Activation and Biotransformation Pathways of Iq
Phase I Metabolism: N-Hydroxylation
The initial and rate-limiting step in the metabolic activation of IQ is N-hydroxylation, a Phase I oxidation reaction. This process introduces a hydroxyl group to the exocyclic amino group of the IQ molecule, a transformation crucial for its subsequent conversion into a potent mutagen.
Role of Cytochrome P450 Enzymes in N-Hydroxylation (e.g., CYP1A2, CYP1A1)
The N-hydroxylation of IQ is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP1A2 being the principal isoform involved. nih.govnih.govmdpi.com Human liver microsomes have been shown to activate IQ into a DNA-reactive species, a reaction primarily attributed to CYP1A2. nih.gov This enzyme is highly expressed in the human liver and is responsible for the metabolism of various arylamines and heterocyclic arylamines. mdpi.com
CYP1A1, another member of the CYP1A subfamily, also plays a role, although its contribution relative to CYP1A2 can vary depending on the tissue and induction status. nih.govmdpi.com While both enzymes can metabolize IQ, they exhibit different substrate specificities and regulatory mechanisms. mdpi.commdpi.com Studies have shown that both CYP1A1 and CYP1A2 can be induced by compounds like 3-methylcholanthrene, but IQ itself can act as both a weak inducer and a competitive inhibitor of these enzymes. nih.gov The expression of these CYP isoenzymes is largely concentrated in the liver, which is a primary site for the initial activation of IQ. researchgate.net
| Enzyme Family | Specific Enzyme | Primary Role in IQ Metabolism |
| Cytochrome P450 | CYP1A2 | Major enzyme for N-hydroxylation of IQ to N-hydroxy-IQ. nih.govnih.govmdpi.comnih.gov |
| Cytochrome P450 | CYP1A1 | Contributes to the N-hydroxylation of IQ, often in extrahepatic tissues. nih.gov |
Identification of N-hydroxy-IQ as a Key Intermediate
The product of the CYP1A2-mediated oxidation, N-hydroxy-IQ, is a critical proximate carcinogen. nih.gov This intermediate is more reactive than the parent IQ molecule but requires further activation to become the ultimate carcinogenic species that can bind to DNA. nih.govnih.gov The formation of N-hydroxy-IQ is the pivotal step that precedes the Phase II conjugation reactions, which generate highly unstable esters. nih.gov The metabolic activation process begins with this N-hydroxylation, followed by esterification to a more reactive species that can form adducts with DNA. nih.gov
Enzyme Kinetics and Regulatory Aspects of N-Hydroxylation
The kinetics of IQ N-hydroxylation by CYP enzymes demonstrate competitive inhibition. For instance, IQ acts as a competitive inhibitor of both ethoxyresorufin deethylase activity (catalyzed mainly by CYP1A1) and uroporphyrinogen oxidation (catalyzed by CYP1A2) in liver microsomes. nih.gov The regulation of CYP1A enzymes is complex; they can be induced by various xenobiotics, including components of cooked food and cruciferous vegetables. oup.com For example, Brussels sprouts and red cabbage have been shown to increase the activity of hepatic CYP1A2. oup.com Conversely, inhibitors of CYP1A2, such as ellipticine (B1684216) and furafylline, can prevent the N-demethylation and hydroxylation of IQ. nih.govnih.gov
Phase II Metabolism: Esterification and Conjugation
Following N-hydroxylation, the N-hydroxy-IQ intermediate undergoes Phase II metabolism. These reactions involve conjugation with endogenous molecules, which paradoxically leads to the formation of highly reactive and unstable esters that are the ultimate carcinogenic species.
O-Acetylation by N-Acetyltransferases (NAT1, NAT2)
A major pathway in the further activation of N-hydroxy-IQ is O-acetylation, catalyzed by arylamine N-acetyltransferases (NATs). nih.govoup.com Humans express two such enzymes, NAT1 and NAT2, which transfer an acetyl group from the cofactor acetyl coenzyme A (AcCoA) to the hydroxyl group of N-hydroxy-IQ. nih.govlouisville.edu This reaction forms a highly unstable N-acetoxyarylamine ester. oup.comnih.gov This acetoxy ester rapidly degrades to form a reactive arylnitrenium ion, which can then covalently bind to DNA, primarily at the C8 position of guanine (B1146940), leading to the formation of DNA adducts. researchgate.netnih.gov
Both NAT1 and NAT2 are capable of O-acetylating N-hydroxy-arylamines, but they differ in their tissue distribution and substrate affinities. nih.govoup.com NAT1 is widely expressed in various human tissues, while NAT2 expression is more prominent in the liver and intestine. oup.com Genetic polymorphisms in both NAT1 and NAT2 are well-documented and can lead to significant inter-individual differences in the rate of acetylation, influencing susceptibility to cancers associated with aromatic amine exposure. nih.govnih.gov
| Enzyme Family | Specific Enzyme | Role in IQ Metabolism | Cofactor |
| N-Acetyltransferases | NAT1 | Catalyzes O-acetylation of N-hydroxy-IQ. nih.govoup.com | Acetyl Coenzyme A (AcCoA) |
| N-Acetyltransferases | NAT2 | Catalyzes O-acetylation of N-hydroxy-IQ. nih.govoup.com | Acetyl Coenzyme A (AcCoA) |
Sulfonation by Sulfotransferases (SULTs)
Another important Phase II activation pathway for N-hydroxy-IQ is sulfonation, mediated by sulfotransferases (SULTs). nih.govoup.com SULTs are a superfamily of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group. oup.comxenotech.comtaylorandfrancis.com In the case of N-hydroxy-IQ, SULTs catalyze O-sulfonation, producing a reactive N-sulfonyloxy ester. nih.govoup.com
Similar to the N-acetoxy ester, this sulfate (B86663) conjugate is highly unstable and spontaneously breaks down to form the same reactive arylnitrenium ion that can bind to DNA. oup.com While sulfonation is often a detoxification pathway for many xenobiotics, for N-hydroxy arylamines and heterocyclic amines, it represents a critical metabolic activation step. oup.com Various SULT isoforms are expressed in human tissues, particularly the liver, and can contribute to the bioactivation of IQ. oup.comtaylorandfrancis.com
Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a significant pathway in the metabolism of xenobiotics, rendering them more water-soluble and facilitating their excretion. nih.gov This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are divided into the UGT1 and UGT2 families. nih.gov UGTs conjugate a glucuronic acid moiety from the high-energy donor, UDP-α-D-glucuronic acid, to a substrate like IQ. researchgate.net
In the context of IQ metabolism, glucuronidation can be both a detoxification and an activation step. Direct conjugation of IQ or its hydroxylated metabolites can lead to detoxification. For instance, studies have identified 1,2-dihydro-2-amino-5-O-glucuronide-3-methylimidazo[4,5-f]quinoline as a urinary metabolite of IQ in mice, suggesting that O-glucuronidation is a detoxification route for hydroxylated metabolites. nih.gov Research has also shown that induction of UGT activity, specifically UDP-glucuronosyltransferase form 2 (UDPGT-2) in rats, is associated with a reduction in IQ-induced preneoplastic lesions, suggesting that enhanced glucuronidation is a protective mechanism. oup.com
The UGT1A subfamily is particularly noted for its role in metabolizing amines and planar phenols. nih.gov Several UGT isoforms are involved in the glucuronidation of various compounds, with UGT2B7, UGT1A3, and UGT1A9 being prominent in the metabolism of carboxylic acids, a process that can be analogous to the conjugation of other xenobiotics. nih.gov
Table 1: Major UGT Isoforms and Their Relevance
| UGT Isoform Family | Key Isoforms | Substrate Examples | Relevance to IQ Metabolism |
|---|---|---|---|
| UGT1 | UGT1A1, UGT1A3, UGT1A9 | Bilirubin, amines, phenols, carboxylic acids nih.govnih.gov | Likely involved in the direct or indirect glucuronidation of IQ and its metabolites. |
| UGT2 | UGT2B7 | Steroids, bile acids, opioids, carboxylic acids nih.govnih.gov | Potentially involved in the glucuronidation of IQ metabolites. |
Formation of Reactive Electrophiles (Nitrenium Ions)
The metabolic activation of IQ culminates in the formation of highly reactive electrophiles, specifically arylnitrenium ions, which are considered the ultimate carcinogenic species. nih.govresearchgate.net This activation is a multi-step process.
N-hydroxylation : The initial and rate-limiting step is the N-oxidation of the exocyclic amino group of IQ, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2, to form N-hydroxy-IQ. nih.govnih.gov
Esterification : The proximate carcinogen, N-hydroxy-IQ, undergoes further activation through esterification of the N-hydroxy group. This can be catalyzed by several enzymes, including O-acetyltransferases (leading to an N-acetoxy ester) or sulfotransferases (leading to an N-sulfonyloxy ester). nih.govnih.gov
Heterolytic Cleavage : The resulting N-O-ester is unstable and undergoes heterolytic cleavage, losing the acetyl or sulfonyl group. This cleavage generates the highly electrophilic and reactive arylnitrenium ion (IQ-nitrenium ion). researchgate.net
This nitrenium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA, to form covalent adducts. nih.govresearchgate.net The formation of N-(deoxyguanosin-8-yl)-IQ, a major DNA adduct, is a critical event believed to initiate the carcinogenic process. researchgate.net Studies have shown that a common DNA-reactive species, presumably the arylnitrenium ion, is generated through different activation pathways. researchgate.net
Detoxification and Elimination Pathways of IQ and its Metabolites
Alongside activation pathways, organisms possess robust detoxification mechanisms to inactivate and eliminate IQ and its reactive metabolites, mitigating their potential toxicity.
Excretion as Conjugates (e.g., Glucuronides, Sulfamates)
Conjugation reactions are a primary means of detoxifying and eliminating IQ. As discussed, glucuronidation of IQ and its hydroxylated metabolites produces more polar, water-soluble compounds that can be readily excreted in urine. nih.govoup.com
Another crucial conjugation pathway is sulfamation. The formation of sulfamates is a major route for the detoxification of IQ. nih.gov This reaction involves the conjugation of a sulfonate group to the exocyclic amino group of IQ. Studies in rats have identified IQ-sulfamate in the urine, confirming the importance of this pathway. nih.govnih.gov These conjugated products, including glucuronides and sulfamates, are efficiently eliminated from the body, preventing the accumulation of the parent compound and its reactive intermediates.
Role of Glutathione (B108866) S-Transferases (GSTs)
Glutathione S-Transferases (GSTs) are a family of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic compounds. While direct evidence for GST-mediated conjugation of the IQ-nitrenium ion is less established, the GST system is integral to protecting against oxidative stress and electrophilic attack that can arise from IQ metabolism. Studies investigating chemopreventive agents against IQ-induced carcinogenesis have often measured GST-P+ foci in the liver as a marker for preneoplastic lesions, indirectly highlighting the involvement of the GST pathway in the cellular response to IQ exposure. oup.com
Other Inactivation Mechanisms
Besides conjugation, other metabolic transformations can lead to the inactivation of IQ. N-demethylation has been identified as a route of IQ metabolism. acs.org Furthermore, the formation of various polar metabolites, such as 1,2-dihydro-2-amino-5,7-dihydroxy-3-methylimidazo[4,5-f]quinoline, represents additional detoxification pathways that facilitate elimination. nih.gov
Tissue-Specific Metabolic Profiles and Enzyme Expression
The metabolism of IQ is not uniform throughout the body; it exhibits significant tissue-specific differences based on the expression and activity of various metabolic enzymes. The liver is the primary site of xenobiotic metabolism, and human liver microsomes are capable of activating IQ to DNA-reactive species, largely due to high levels of CYP1A2. nih.gov The ATP-dependent activation of N-hydroxy-IQ has also been shown to be greatest in the cytosolic fraction of rat liver. nih.gov
However, extrahepatic tissues also possess the enzymatic machinery to metabolize IQ. UGT isoforms are expressed in various tissues, including the kidney and the gastrointestinal tract. nih.govresearchgate.net This is significant as these tissues can be targets for IQ carcinogenicity. For example, ATP-dependent activation of N-hydroxy-IQ, although highest in the liver, was also observed in the colon, pancreas, and lung of rats. nih.gov The expression of specific UGTs varies between tissues, which influences the local balance between activation and detoxification. researchgate.net
Table 2: Relative Abundance of Select UGT Isoforms in Human Tissues (pmol/mg protein)
| UGT Isoform | Liver Microsomes (Mean) | Intestinal Microsomes (Mean) | Kidney Microsomes (Mean) |
|---|---|---|---|
| UGT1A1 | 79.5 | 18.0 | Not Reported |
| UGT1A6 | 47.9 | 10.1 | 13.9 |
| UGT1A9 | 101.9 | Not Reported | 171.0 |
| UGT2B7 | 56.4 | 14.2 | 95.3 |
Data derived from a comprehensive review of multiple studies. researchgate.net
This differential expression of enzymes underscores why IQ can induce tumors in multiple organs. The local metabolic profile—the specific combination and activity levels of CYPs, UGTs, SULTs, and other enzymes—ultimately determines whether IQ is predominantly activated to its carcinogenic form or detoxified and eliminated in a particular tissue.
Hepatic Metabolism and Extrahepatic Activation
The liver is the principal site for the metabolic activation of IQ. The initial and critical step is the N-hydroxylation of the exocyclic amino group, primarily catalyzed by the cytochrome P450 (CYP) enzyme, CYP1A2. This reaction forms N-hydroxy-IQ, a more reactive intermediate. Human liver microsomes have been shown to activate IQ into a DNA-reactive species, with the isozyme involved identified as CYP IA2. nih.gov
Following N-hydroxylation, the N-hydroxy-IQ can undergo further activation through esterification by O-acetyltransferase or sulfotransferase, leading to the formation of highly reactive arylnitrenium ions that can form covalent adducts with DNA. Detoxification pathways also occur in the liver, including the cytochrome P450-mediated ring hydroxylation at the C5 position, followed by conjugation to a sulfate or glucuronic acid. nih.gov Another detoxification route involves the conjugation of the exocyclic amine group to a glucuronic acid or sulfate. nih.gov
While the liver is the primary site of metabolism, extrahepatic tissues also possess the enzymatic machinery to activate IQ. This is of particular interest for organs that are targets for IQ-induced carcinogenicity but may have lower levels of CYP1A2. In these tissues, other enzymes such as prostaglandin (B15479496) H synthase (PHS) can contribute to the bioactivation of IQ. nih.gov The ability of human mammary epithelial cells to activate IQ to DNA binding derivatives has been demonstrated, highlighting the potential for local metabolic activation in target tissues. researchgate.net
Table 1: Key Enzymes in the Hepatic Metabolism of IQ
| Enzyme Family | Specific Enzyme | Role in IQ Metabolism |
| Cytochrome P450 | CYP1A2 | N-hydroxylation (Activation) |
| Ring-hydroxylation (Detoxification) | ||
| Transferases | O-acetyltransferase | Esterification of N-hydroxy-IQ (Activation) |
| Sulfotransferase | Esterification of N-hydroxy-IQ (Activation), Conjugation (Detoxification) | |
| UDP-glucuronosyltransferase | Conjugation (Detoxification) |
Metabolism in Gastrointestinal Tract (e.g., Colon)
The gastrointestinal tract, particularly the colon, is a significant site for the metabolism of IQ. Human colon microsomes can metabolically activate IQ. nih.gov This local activation is important as the colon is a target organ for IQ-induced tumors. The metabolic activation in the colon can be mediated by both host enzymes and the resident intestinal microflora.
Metabolism in Other Research Relevant Organs (e.g., Kidney, Lung)
Extrahepatic organs such as the kidney and lung also contribute to the metabolism of IQ, although generally to a lesser extent than the liver. The lung possesses various xenobiotic-metabolizing enzymes, including cytochrome P450s and prostaglandin H synthase, which can potentially activate IQ. nih.gov The expression of these enzymes in the lung suggests a capacity for in-situ activation of inhaled or systemically circulated procarcinogens like IQ. nih.gov Similarly, the kidney has metabolic capabilities, and urinary metabolites of IQ have been identified, indicating that renal metabolism and excretion play a role in the disposition of this compound. nih.gov
Influence of Intestinal Microflora on IQ Metabolism
The vast and diverse population of microorganisms residing in the intestinal tract significantly influences the metabolism and toxicity of IQ.
Microbial Bioactivation and Inactivation Processes
The intestinal microflora can directly metabolize IQ through various enzymatic reactions. A key bioactivation pathway mediated by gut bacteria is the conversion of IQ to 2-amino-3-methyl-3H-imidazo[4,5-f]quinolin-7-one (7-OHIQ). nih.gov This conversion is carried out by anaerobic bacteria. nih.gov The formation of 7-OHIQ is significant as it is a directly acting mutagen.
Diet can markedly affect the rate of IQ metabolism by the intestinal microflora. For instance, diets high in certain types of fat or fiber can alter the composition and metabolic activity of the gut microbiota, thereby influencing the rate of 7-OHIQ formation.
Impact on Systemic Exposure to Active Metabolites
The metabolic activities of the intestinal microflora have a profound impact on the systemic exposure to IQ and its active metabolites. By converting IQ to 7-OHIQ within the gut lumen, the microflora can contribute to the local concentration of a direct-acting mutagen in the colon.
Molecular and Cellular Mechanisms of Iq Action
DNA Adduct Formation and Characterization
The interaction of activated IQ with DNA results in the formation of distinct adducts, primarily with the guanine (B1146940) base. oup.comoup.com These adducts have been extensively characterized, revealing a major product of this reaction as well as several minor ones.
The predominant DNA adduct formed by IQ is N-(deoxyguanosin-8-yl)-IQ, commonly abbreviated as dG-C8-IQ. nih.govnih.govoup.comnih.govresearchgate.net This adduct is formed when the reactive metabolite of IQ covalently binds to the C8 position of guanine. nih.govoup.comnih.gov The identification and characterization of dG-C8-IQ have been pivotal in understanding the mutagenic potential of IQ. nih.gov This major adduct has been consistently identified in various experimental systems, both in vitro and in vivo. nih.gov
In addition to the major dG-C8-IQ adduct, a less abundant but significant minor adduct has been identified as 5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ). nih.govoup.comresearchgate.net This adduct results from the covalent binding of the IQ metabolite to the exocyclic N2 amino group of guanine. oup.com Although formed at lower levels compared to the C8 adduct, the dG-N2-IQ adduct is noteworthy for its persistence in tissues, as it is repaired more slowly. nih.gov
The covalent binding of IQ to DNA is a multi-step process that begins with its metabolic activation. nih.govoup.comoup.com The primary pathway involves the N-oxidation of the exocyclic amine group of IQ by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-IQ. nih.govnih.gov This intermediate is then further activated by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), through esterification. nih.govnih.govnih.gov This esterification creates a highly reactive and unstable N-acetoxy or N-sulfonyloxy ester, which can spontaneously break down to form a resonance-stabilized arylnitrenium ion. nih.govnih.govoup.com This electrophilic nitrenium ion is the ultimate reactive species that attacks the nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine, leading to the formation of the dG-C8-IQ and dG-N2-IQ adducts. nih.govoup.com An alternative, less efficient pathway involves the direct generation of the arylnitrenium ion from N-hydroxy-IQ through protonation of the hydroxylamino group. oup.com
The formation of IQ-DNA adducts induces significant distortions in the DNA double helix, which are crucial for their biological consequences, including mutagenesis and repair recognition. acs.org Conformational studies, including nuclear magnetic resonance (NMR) and circular dichroism (CD), have revealed that both the major dG-C8-IQ and the minor dG-N2-IQ adducts can adopt a "base-displaced intercalated" conformation. nih.govacs.orgresearchgate.net
In this conformation:
The bulky IQ moiety intercalates into the DNA helix, stacking between adjacent base pairs. acs.orgresearchgate.net
The modified guanine is displaced from its normal position within the helix. acs.orgresearchgate.net
The complementary cytosine base on the opposite strand is extruded into either the major or minor groove. acs.orgresearchgate.net
While both adducts can adopt this general conformation, there are subtle but important differences. For the dG-C8-IQ adduct, the modified guanine often adopts a syn conformation around the glycosidic bond, positioning its Watson-Crick edge into the major groove. researchgate.net In contrast, the dG-N2-IQ adduct maintains the standard anti conformation for the modified guanine. acs.orgresearchgate.net These conformational differences are thought to influence how the adducts are processed by DNA repair enzymes and replication machinery, potentially leading to different mutational outcomes. researchgate.net The specific DNA sequence context can also influence the conformation adopted by the adduct. acs.orgacs.org
The formation of IQ-DNA adducts has been quantified in various model systems, from in vitro reactions with purified DNA to studies in cultured cells and animal models. Techniques such as ³²P-postlabeling and liquid chromatography-mass spectrometry (LC-MS) have been instrumental in these quantifications. researchgate.netnih.govresearchgate.net
Studies have shown a dose-dependent increase in the levels of DNA adducts in tissues of animals exposed to IQ. nih.govnih.gov In human lymphoblastoid cells treated with an activated form of IQ, the ratio of the major dG-C8-IQ adduct to the minor dG-N2-IQ adduct was found to be approximately 3:1. researchgate.net Kinetic studies in these cells revealed that the adducts are subject to cellular repair, with approximately 50% of the adducts being removed within 9 hours and less than 10% remaining after 24 hours. researchgate.net Similarly, in cultured human mammary epithelial cells, 60-80% of IQ-DNA adducts were removed after 24 hours, indicating efficient repair. nih.gov
Table 1: IQ-DNA Adduct Characteristics
| Adduct Name | Full Name | Type | Guanine Binding Site | Relative Abundance | Conformation of Modified Guanine |
|---|---|---|---|---|---|
| dG-C8-IQ | N-(deoxyguanosin-8-yl)-IQ | Major | C8 | ~75% | syn |
| dG-N2-IQ | 5-(deoxyguanosin-N2-yl)-IQ | Minor | N² | ~25% | anti |
Genotoxic Effects and DNA Damage Response
The formation of bulky, helix-distorting DNA adducts by IQ is a primary source of its genotoxicity. These lesions can interfere with normal DNA replication and transcription, leading to mutations if not properly repaired. The cell, in turn, activates complex DNA damage response pathways to address this threat. IQ has been shown to induce a range of genotoxic effects, including DNA strand breaks and various types of mutations. nih.govdntb.gov.ua The mutational signatures associated with IQ include single base deletions, particularly in runs of guanine bases, as well as base substitutions such as GC→TA and GC→CG transversions. researchgate.net
The cellular response to IQ-induced DNA damage involves the recruitment of specialized DNA polymerases capable of translesion synthesis (TLS). These polymerases can replicate past the DNA lesion, albeit with varying degrees of fidelity. For instance, studies have shown that different TLS polymerases play distinct roles in bypassing the dG-C8-IQ and dG-N2-IQ adducts. Human DNA polymerase η (eta) is involved in the error-free bypass of the dG-C8-IQ adduct but can be mutagenic when bypassing the dG-N2-IQ adduct. nih.gov Conversely, DNA polymerase κ (kappa) is primarily responsible for error-prone bypass of the dG-C8-IQ adduct, while its role is switched for the dG-N2-IQ adduct. nih.gov This differential processing of the major and minor adducts by various DNA polymerases highlights the complexity of the DNA damage response and contributes to the specific mutational patterns induced by IQ. nih.gov
Induction of DNA Strand Breaks (e.g., Alkaline Comet Assay)
3-Methylimidazo[4,5-f]quinolin-9-amine (IQ) has been demonstrated to induce DNA strand breaks in a variety of experimental systems. Following metabolic activation, IQ can form DNA adducts, which can lead to single- and double-strand breaks in the DNA backbone. nih.govnih.gov The formation of these breaks is a significant indicator of genotoxicity.
The alkaline comet assay, a sensitive method for detecting DNA strand breaks in individual cells, has been employed to study the effects of IQ. Research in Big Blue transgenic rats fed diets containing IQ showed a dose-dependent increase in DNA strand breaks in both liver and colon tissues. nih.gov Studies have also confirmed that IQ induces DNA strand breaks in cultured mammalian cells and in the liver of mice after in vivo administration. nih.gov Further investigations using THLE cells that express human cytochrome P450 isoenzymes also established the production of DNA strand breaks following exposure to IQ. dntb.gov.ua
| Experimental System | Tissue/Cell Type | Observed Effect | Assay Method | Reference |
|---|---|---|---|---|
| Big Blue Rats (In Vivo) | Liver, Colon | Dose-dependent increase in DNA strand breaks | Comet Assay | nih.gov |
| Mice (In Vivo) | Liver | Induction of DNA strand breaks | Not Specified | nih.gov |
| Cultured Mammalian Cells (In Vitro) | General | Formation of DNA strand breaks | Not Specified | nih.gov |
| THLE Cells (In Vitro) | Human Liver Epithelial | Production of DNA strand breaks | Not Specified | dntb.gov.ua |
Unscheduled DNA Synthesis (UDS)
Unscheduled DNA synthesis (UDS) is a key process of DNA repair, specifically nucleotide excision repair (NER), where a segment of damaged DNA is removed and replaced. springernature.comnih.gov The induction of UDS is a common indicator of DNA damage that triggers this repair mechanism. In vitro studies have shown that IQ can induce UDS in primary hepatocytes from several species, including mice, rats, and Syrian hamsters. nih.gov This response is dependent on metabolic activation of the compound. researchgate.net However, it was noted that IQ did not induce UDS in hepatocytes from guinea pigs. nih.gov In an in vivo setting, administration of IQ did not lead to UDS in the rat stomach, suggesting tissue-specific differences in metabolic activation or repair capabilities. nih.gov
Micronucleus Formation and Chromosomal Aberrations
The genotoxic effects of this compound extend to the induction of larger-scale genetic damage, such as micronucleus formation and chromosomal aberrations. nih.gov Chromosomal aberrations are abnormalities in the structure or number of chromosomes and are a hallmark of significant genetic damage. nih.gov Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
In vitro studies using cultured human lymphocytes have demonstrated that IQ can induce the formation of micronuclei. nih.gov However, results regarding chromosomal aberrations in these cells have been inconsistent. nih.gov In contrast, in vivo studies have provided clearer evidence. Following administration to rats, IQ was found to induce chromosomal aberrations in the liver. nih.gov Conversely, in studies involving mouse bone marrow, IQ did not induce either micronuclei or chromosomal aberrations, again highlighting potential species- and tissue-specific responses to this compound. nih.gov
Modulation of DNA Repair Pathways (e.g., Nucleotide Excision Repair)
The cellular response to DNA damage induced by this compound involves the activation of DNA repair pathways. The primary mechanism for repairing the bulky DNA adducts formed by IQ is the nucleotide excision repair (NER) pathway. nih.govnih.gov This pathway recognizes and removes a short, single-stranded DNA segment containing the lesion, which is then resynthesized. wikipedia.org
Evidence for the active repair of IQ-induced damage comes from studies showing the removal of its DNA adducts over time. In human lymphoblastoid cells, approximately 50% of IQ-DNA adducts were removed within 9 hours of treatment, and fewer than 10% remained after 24 hours. nih.gov This indicates an efficient, though not instantaneous, repair process. Furthermore, research suggests that the level of DNA repair capacity can influence the mutagenic outcome of IQ exposure. Studies in rats have linked a lower frequency of IQ-induced mutations in the colon compared to the liver with a higher expression of DNA repair enzymes in the colon. nih.gov The importance of functional repair pathways is also underscored by findings that mutations at the HPRT locus were observed in repair-deficient cell lines exposed to IQ. nih.gov
Mutagenesis and Mutation Spectra Analysis
Gene Mutations (e.g., Ames Test, HPRT Locus, LacI Locus)
This compound is a potent mutagen, a property demonstrated across various genetic toxicology assays.
Ames Test : IQ shows strong mutagenic activity in the Ames test, a bacterial reverse mutation assay. nih.govresearchgate.net It is particularly effective in Salmonella typhimurium strain TA98, which detects frameshift mutagens, and its activity is dependent on metabolic activation. nih.gov IQ is known to induce high levels of dinucleotide deletions in specific repetitive DNA sequences within the bacterial genes used in this test. nih.gov
HPRT Locus : In mammalian cells, IQ induces mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus. researchgate.netnih.gov This has been observed in human lymphoblastoid cells and in an in vivo granuloma pouch assay in rats. nih.govnih.gov The HPRT assay is a standard method for quantifying induced gene mutations in cultured mammalian cells. sigmaaldrich.com
LacI Locus : Studies in Big Blue® transgenic rats, which carry the bacterial lacI gene as a target for mutagenesis, have shown that IQ induces mutations in a dose-dependent manner. researchgate.net Significant increases in mutant frequencies were observed in the liver, colon, and kidney of rats treated with IQ, with the highest frequency found in the liver. researchgate.net
Analysis of Mutation Types (e.g., Single Base Deletions, Transversions)
Detailed analysis of the mutations induced by this compound reveals a specific pattern or "mutation spectrum." This spectrum provides insights into the mechanism by which its DNA adducts lead to permanent genetic alterations.
In human lymphoblastoid cells, analysis of mutations at the HPRT locus showed that IQ is particularly efficient at inducing single base deletions, especially within runs of guanine bases. nih.gov Other mutations identified at this locus include G:C → T:A and G:C → C:G transversions, A:T → T:A transversions, and G:C → A:T transitions. nih.gov The predominance of mutations at G:C base pairs is consistent with the formation of the major DNA adduct at the C8 position of guanine. nih.gov
In a different model using human embryonic kidney cells, the dG-N2-IQ adduct, a less common adduct of IQ, was found to primarily induce G → T transversions. nih.gov In vivo studies analyzing tumors induced by IQ in rats have also identified specific mutation patterns in cancer-related genes. For instance, in Zymbal gland tumors, mutations in the c-Ha-ras proto-oncogene included G to C and G to T transversions. nih.gov
| Mutation Type | Description | Experimental System / Gene Locus | Reference |
|---|---|---|---|
| Single Base Deletion | Loss of a single nucleotide, frequent in runs of guanines. | Human Lymphoblastoid Cells / HPRT Locus | nih.gov |
| G → T Transversion | Guanine replaced by Thymine. | Human Embryonic Kidney Cells / dG-N2-IQ Adduct | nih.gov |
| G → C Transversion | Guanine replaced by Cytosine. | Rat Zymbal Gland Tumors / c-Ha-ras | nih.gov |
| G:C → T:A Transversion | A G:C base pair is replaced by a T:A base pair. | Human Lymphoblastoid Cells / HPRT Locus | nih.gov |
| G:C → C:G Transversion | A G:C base pair is replaced by a C:G base pair. | Human Lymphoblastoid Cells / HPRT Locus | nih.gov |
| G:C → A:T Transition | A G:C base pair is replaced by an A:T base pair. | Human Lymphoblastoid Cells / HPRT Locus | nih.gov |
Hotspots and Sequence Context in Mutagenic Events
The mutagenic activity of this compound (IQ) is characterized by specific patterns of DNA alterations, with certain nucleotide sequences acting as hotspots for mutation. Research into the mutational specificity of IQ has revealed a distinct preference for mutations at guanine (G) bases. This is consistent with findings that the major DNA adduct formed by IQ is at the C8-guanine position. nih.govresearchgate.net
Studies using the pSP189 shuttle vector in human fibroblast cells showed that over 97% of base substitution mutations induced by an N-acetoxy derivative of IQ occurred at guanine. nih.gov The predominant type of mutation was a G:C to T:A transversion, followed by G:C to A:T transitions and G:C to C:G transversions. nih.gov
The sequence context surrounding the target guanine base significantly influences the likelihood of a mutation. A preference has been observed for mutations at guanine bases that are adjacent to another purine, particularly another guanine or a cytosine (i.e., in GG and GC sequences). nih.gov In CHO-K1 cells, most base-substitution mutations were found to occur preferentially at a middle G and had a deoxyadenosine (dA) in their 3' ends. nih.gov Furthermore, studies in human lymphoblastoid cells have shown that IQ is particularly efficient at inducing single base deletions within runs of guanines, such as the run of six guanines found in exon III of the hprt locus. researchgate.net
In addition to base substitutions and deletions, IQ can also induce splice-site mutations. In one study, a high frequency of complete exon deletions (exons 2-5) in the hprt gene of CHO cells was observed, which was attributed to GC base-substitution mutations affecting mRNA splicing at intron-exon boundaries. nih.gov
Table 1: Mutational Specificity of IQ in Different Model Systems
| Model System | Predominant Mutation Type | Sequence Context/Hotspot | Reference |
|---|---|---|---|
| Human Fibroblasts (pSP189 vector) | G:C → T:A transversion | Guanine bases, especially in GG and GC sequences. | nih.gov |
| CHO-K1 Cells (hprt locus) | G:C → C:G transversion | Middle G with a dA at the 3' end. | nih.gov |
Cellular Stress Responses and Signaling Pathway Perturbations
Induction of Endoplasmic Reticulum Stress
Exposure to IQ has been demonstrated to trigger endoplasmic reticulum stress (ERS). nih.govnih.gov ERS occurs when the protein-folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. mdpi.comnih.gov In a study using zebrafish exposed to IQ for 35 days, researchers observed a clear induction of ERS in the liver. nih.govnih.govresearchgate.net This was evidenced by the significant upregulation of key ERS markers, including the 78-kDa glucose-regulated protein (GRP78) and the C/EBP homologous protein (CHOP). nih.govnih.gov The activation of these markers indicates that IQ disrupts protein folding and homeostasis within the endoplasmic reticulum, initiating the unfolded protein response (UPR). nih.govnih.gov
Modulation of Autophagy Pathways
IQ has been shown to modulate autophagy, a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. nih.gov Contrary to inducing a protective autophagic response, studies indicate that IQ exposure leads to the inhibition of autophagy. In zebrafish liver, treatment with IQ resulted in decreased protein expression of key autophagy-related proteins, including Atg5-Atg12, Beclin1, and LC3-II. nih.govnih.gov Concurrently, there was an increased expression of the p62 protein, which typically accumulates when autophagy is inhibited. nih.gov This inhibition of the autophagic flux suggests that IQ impairs the cell's ability to clear damaged components, which can contribute to cellular damage and toxicity. nih.govnih.gov
Activation of Transforming Growth Factor-β (TGF-β) Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in numerous cellular processes including cell growth, differentiation, and apoptosis, is activated by IQ. wikipedia.orgcellsignal.com In a two-stage mouse hepatocarcinogenesis model, dietary administration of IQ led to elevated protein expression levels of TGF-β as well as its receptors, TβR1 and TβR2. nih.gov This indicates that IQ promotes the activation of this signaling cascade. The study also noted an increase in phosphorylated c-Jun (p-c-Jun), a downstream target of the TGF-β pathway. nih.gov The activation of TGF-β signaling is significant as it can have dual roles in cancer, initially acting as a tumor suppressor but later promoting tumor progression. nih.gov
Influence on Wnt/β-Catenin Signaling Pathways
IQ has been found to activate the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tissue homeostasis that is often dysregulated in cancer. nih.govmdpi.com In a mouse model of liver carcinogenesis, IQ exposure increased the protein expression of Wnt1. nih.gov A key event in Wnt pathway activation is the stabilization and nuclear translocation of β-catenin. The study observed that IQ treatment promoted the translocation of β-catenin into the nucleus. nih.gov This nuclear accumulation of β-catenin leads to the activation of its downstream target genes, such as c-Myc and cyclin D1, whose nuclear expression was also found to be upregulated by IQ. nih.gov This suggests that IQ-mediated activation of the Wnt/β-catenin pathway contributes to its carcinogenic effects by promoting cell proliferation.
Table 2: Effects of IQ on Key Signaling Pathways in Mouse Liver
| Signaling Pathway | Key Proteins/Events Modulated by IQ | Observed Effect | Reference |
|---|---|---|---|
| TGF-β Signaling | TGF-β, TβR1, TβR2, p-c-Jun | Increased expression/phosphorylation | nih.gov |
Effects on Apoptosis and Cell Viability in Model Systems
IQ exposure has been shown to induce apoptosis, or programmed cell death, and reduce cell viability in various model systems. In zebrafish, long-term exposure to IQ resulted in an increased number of apoptotic cells in both the liver and the brain. nih.govnih.govnih.gov The induction of apoptosis in the liver was confirmed by TUNEL assays and was accompanied by a significant increase in the gene expression of apoptosis factors and a significant decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov This suggests that the hepatotoxicity associated with IQ is linked to the initiation of apoptotic pathways, potentially as a consequence of cellular damage and stress responses like ERS. nih.gov
Impact on Cellular Proliferation and Differentiation
The heterocyclic amine this compound (IQ) exerts significant effects on fundamental cellular processes, primarily impacting cellular proliferation through mechanisms that include the induction of cell death and cell cycle arrest. While direct evidence on its role in cellular differentiation is less characterized, its interaction with key signaling pathways suggests a potential for influence.
Impact on Cellular Proliferation
The compound's influence on cellular proliferation is largely inhibitory, a consequence of its cytotoxic and genotoxic properties. The initiation of carcinogenesis by heterocyclic amines like IQ is believed to be linked to the formation of DNA adducts following metabolic activation. These adducts can lead to mutations and cellular damage that trigger pathways controlling cell proliferation and survival.
Inhibition of Cell Growth and Induction of Apoptosis
Research has demonstrated that metabolites of IQ can be cytotoxic and inhibit cell growth. In a study on cultured human mammary epithelial cells, the N-hydroxylamine metabolite of IQ (N-hydroxy-IQ) demonstrated a dose-dependent inhibition of colony formation, a measure of cell proliferation and survival. nih.gov
Furthermore, IQ has been shown to induce apoptosis, or programmed cell death, in various cell types. In zebrafish liver cells, exposure to IQ led to an increase in apoptotic cells. researchgate.netpnas.orgcusabio.com This was accompanied by changes in the expression of key apoptosis-regulating proteins. Specifically, IQ exposure resulted in a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic factors such as Bax, caspase-3, caspase-8, and caspase-9. researchgate.netresearchgate.net The development of IQ-induced colorectal tumors in rats has also been associated with the progressive inhibition of apoptosis, marked by increased expression of Bcl-2 and decreased expression of Bax. researchgate.net This disruption of the delicate balance between cell survival and cell death is a critical factor in its carcinogenic activity.
Cell Cycle Arrest
Immunosuppressive Effects
IQ also impacts the proliferation of immune cells. Studies on murine spleen cells have shown that IQ can suppress the proliferative response of T-lymphocytes to mitogens in a dose-dependent manner. This immunosuppressive effect is linked to the inhibition of protein kinase C (PKC) activity, which subsequently reduces the secretion of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.
Table 1: Effect of N-hydroxy-IQ on Colony Formation in Human Mammary Epithelial Cells
| Concentration of N-hydroxy-IQ (µM) | Colony Formation (% of Control) |
|---|---|
| 0.1 | 94 |
| 1 | 74 |
| 10 | 29 |
| 50 | 2 |
Data sourced from a study on the cytotoxicity of N-hydroxy-IQ. nih.gov
Impact on Cellular Differentiation
The direct impact of this compound on cellular differentiation is not well-documented in scientific literature. Cellular differentiation is a complex process by which a less specialized cell becomes a more specialized cell type, and it is tightly regulated by a multitude of signaling pathways.
While direct studies are lacking, the known molecular actions of IQ suggest potential indirect effects on differentiation pathways. For instance, IQ has been shown to inhibit the activity of Protein Kinase C (PKC). The PKC family of enzymes plays a crucial role in signal transduction pathways that govern a wide range of cellular processes, including proliferation, apoptosis, and differentiation. By inhibiting PKC, IQ could potentially interfere with the normal signaling cascades that drive cellular differentiation in various tissues. However, without specific studies examining the effect of IQ on differentiation markers and lineage commitment, this remains a hypothetical mechanism.
Analytical Methodologies for Iq Research
Extraction and Purification Techniques for Complex Matrices
Effective sample preparation is a critical first step in the analysis of IQ. The goal is to isolate the analyte from the intricate sample matrix, remove interfering compounds, and concentrate the IQ to a level suitable for instrumental analysis.
Solid-phase extraction (SPE) is a widely employed technique for the cleanup and concentration of IQ from complex samples. nih.gov This method relies on the partitioning of IQ between a solid stationary phase (sorbent) and a liquid mobile phase. The selection of the sorbent and solvents is tailored to the physicochemical properties of IQ and the sample matrix.
The general procedure for SPE involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. For the extraction of heterocyclic amines like IQ, a combination of reversed-phase and cation-exchange SPE cartridges is often utilized to achieve high purity of the extracts.
Table 1: Typical Solid-Phase Extraction Protocol for IQ
| Step | Description | Typical Reagents/Sorbents |
| Sorbent Conditioning | The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte. | Methanol followed by water or a buffer. |
| Sample Loading | The pre-treated sample extract is passed through the SPE cartridge. IQ and other compounds are retained on the sorbent. | The sample is typically in a liquid form, often after initial extraction with a solvent like methanol. |
| Washing | A solvent that removes weakly bound interfering compounds without eluting the analyte of interest is passed through the cartridge. | Water, diluted acids, or a mixture of organic solvent and water. |
| Elution | A solvent that disrupts the interaction between IQ and the sorbent is used to elute the purified analyte. | For cation-exchange sorbents, an ammoniated organic solvent (e.g., 5% ammonia (B1221849) in methanol) is commonly used. |
A common approach involves using a C18 reversed-phase cartridge to remove nonpolar interferences, followed by a strong cation exchange (SCX) cartridge that retains the basic IQ molecule. The IQ is then selectively eluted from the SCX cartridge using a basic solution, such as ammoniated methanol. mdpi.commdpi.com
Immunoaffinity separation is a highly selective purification technique that utilizes the specific binding between an antibody and its antigen. For the analysis of IQ, monoclonal antibodies with high affinity and specificity for the IQ molecule have been developed. nih.gov These antibodies are immobilized on a solid support, such as Sepharose, and packed into a column.
When a sample extract containing IQ is passed through the immunoaffinity column, the IQ molecules are selectively captured by the immobilized antibodies, while other matrix components pass through. After a washing step to remove any non-specifically bound substances, the purified IQ is eluted by changing the pH or ionic strength of the buffer to disrupt the antibody-antigen interaction. scispace.com This technique provides a very high degree of purification, significantly reducing matrix effects in subsequent chromatographic analysis. nih.gov
Table 2: Principles of Immunoaffinity Separation for IQ
| Step | Description |
| Antibody Immobilization | Monoclonal antibodies specific to IQ are covalently bound to a solid support material. |
| Sample Application | The sample extract is passed through the column containing the immobilized antibodies. |
| Specific Binding | IQ molecules bind specifically to the antibodies, while other components are washed away. |
| Elution | A change in buffer conditions (e.g., low pH) is used to release the purified IQ from the antibodies. |
Prior to the widespread adoption of SPE and immunoaffinity chromatography, other chromatographic techniques were instrumental in the initial isolation and purification of IQ. These methods, while sometimes more labor-intensive, are still relevant in certain research applications.
Diaion HP-20 Column Chromatography: This synthetic adsorbent resin can be used for the initial cleanup of crude extracts. IQ is adsorbed onto the resin and then eluted with a solvent such as methanol. nih.gov
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography medium is useful for separating IQ from other molecules based on their size and polarity. It is particularly effective in removing lipid-soluble and other larger interfering compounds. nih.gov
Silica-Gel Column Chromatography: This normal-phase chromatography technique separates compounds based on their polarity. It was used in the final purification steps of the original isolation of IQ. nih.gov
These traditional chromatographic clean-up procedures can be used in sequence to achieve a high degree of purification, as was demonstrated in the first successful isolation of IQ from broiled sardines. nih.gov
Chromatographic Separation Methods
Following extraction and purification, the final analytical step involves the separation and quantification of IQ using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).
HPLC is a cornerstone technique for the analysis of IQ. The separation is typically performed on a reversed-phase column, most commonly a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode.
Detection of IQ is often achieved using a UV detector, as the quinoline (B57606) structure of IQ exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum. A photodiode array (PDA) detector is particularly useful as it can provide the full UV spectrum of the eluting peak, which aids in the identification and purity assessment of the IQ peak. nih.govnih.gov The maximum absorption wavelength for IQ is typically around 262 nm.
Table 3: Typical HPLC-UV Parameters for IQ Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV/Photodiode Array (PDA) at ~262 nm |
| Injection Volume | 10 - 50 µL |
Ultra-performance liquid chromatography (UPLC) is a more recent advancement in liquid chromatography that offers significant improvements in speed, resolution, and sensitivity compared to conventional HPLC. monadlabtech.comgmpinsiders.comalwsci.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures than HPLC systems. monadlabtech.com
The use of smaller particles results in a dramatic increase in column efficiency, leading to sharper and narrower peaks. This allows for faster separations without sacrificing resolution, or alternatively, significantly improved resolution for complex samples. rjptonline.org For the analysis of IQ, the benefits of UPLC include shorter run times, which increases sample throughput, and enhanced sensitivity, which is advantageous for detecting the low levels of IQ often found in samples. monadlabtech.com
Table 4: Comparison of HPLC and UPLC for IQ Analysis
| Feature | HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | 50 - 350 bar | Up to 1000 bar or higher |
| Analysis Time | Longer | Significantly shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
While specific UPLC methods for IQ are less commonly detailed in older literature, the principles of UPLC are directly applicable and offer a superior alternative to HPLC for modern analytical research on this compound. The separation chemistry is similar to HPLC, typically employing C18 columns, but with the aforementioned advantages in performance. mdpi.com
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry, often coupled with a chromatographic separation technique, is a powerful tool for the analysis of heterocyclic aromatic amines (HAAs) like 3-Methylimidazo[4,5-f]quinolin-9-amine. It offers high selectivity and superior sensitivity, which are crucial for detecting the trace levels at which these compounds typically occur in food samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and sensitivity for the analysis of HAAs. nih.govresearchgate.net However, a significant limitation for compounds like this compound is their low volatility and the presence of active amine groups, which can cause poor chromatographic performance. libretexts.org To overcome this, a chemical derivatization step is necessary before GC analysis. nih.govlibretexts.org This process converts the analyte into a more volatile and thermally stable form suitable for gas chromatography. libretexts.orgspectroscopyonline.com
Common derivatization methods include silylation and acylation. libretexts.org For instance, silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to create tert-butyldimethylsilyl derivatives. researchgate.net Another approach is acylation using reagents like pentafluoropropionic anhydride, which creates pentafluoropropionamide (B1346557) derivatives. scilit.com While effective, these derivatization steps can be complicated and time-consuming. nih.gov
Under electron ionization (EI), these derivatives typically produce intense molecular ions, which aids in identification. scilit.com For enhanced sensitivity, especially in complex biological samples, negative ion chemical ionization (NICI) can be employed, allowing for quantification in the mid-femtomolar range. scilit.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most widely used techniques for the determination of this compound. researchgate.net This approach avoids the need for chemical derivatization that is mandatory for GC-MS, as it is well-suited for analyzing polar and non-volatile compounds. oup.com
LC-MS/MS provides high specificity and sensitivity, making it ideal for quantifying trace amounts of the target compound in complex food matrices. nih.govjfda-online.com In a typical LC-MS/MS setup, the compound is first separated from other components in the sample extract by a liquid chromatograph and then introduced into the mass spectrometer. The mass spectrometer first selects the specific molecular ion of this compound (the precursor ion) and then fragments it to produce characteristic product ions. This two-stage filtering process significantly reduces matrix interference and enhances detection confidence.
Recent advancements have coupled LC-MS/MS with sophisticated sample preparation techniques, such as magnetic molecularly imprinted polymers (MMIPs), using this compound as the template molecule to achieve highly selective extraction and purification from processed meat samples. jfda-online.com Such methods have achieved limits of quantification (LOQ) as low as 0.05 ng/g, demonstrating excellent linearity and precision. jfda-online.com
| Parameter | Description | Typical Values/Conditions |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | Reverse-phase columns (e.g., C18) with gradient elution using mobile phases like acetonitrile and water with additives (e.g., formic acid). |
| Ionization Source | Electrospray Ionization (ESI) | Typically operated in positive ion mode for amines. |
| Mass Analysis | Triple Quadrupole (QqQ) or Ion Trap | Used for MS/MS experiments, enabling SRM or MRM modes. |
| Limit of Quantification | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | As low as 0.05 ng/g in processed meat samples. jfda-online.com |
Selected Reaction Monitoring (SRM), often referred to as Multiple Reaction Monitoring (MRM) when multiple transitions are monitored, is a highly specific and sensitive scanning mode used in tandem mass spectrometry (MS/MS), particularly with triple quadrupole instruments. For the analysis of this compound, SRM is the gold standard for quantification.
The process involves:
Selection of the Precursor Ion: In the first quadrupole (Q1), only the protonated molecular ion ([M+H]+) of this compound (m/z 199) is selected.
Fragmentation: The selected precursor ion is fragmented in the second quadrupole (Q2), which acts as a collision cell.
Selection of Product Ions: In the third quadrupole (Q3), specific, characteristic product ions resulting from the fragmentation are monitored. A common transition for this compound involves the loss of a methyl radical (•CH3), resulting in a major product ion.
This precursor → product ion transition is highly specific to the analyte's chemical structure, providing excellent selectivity and minimizing interference from co-eluting matrix components. This allows for accurate quantification even at very low concentration levels.
Constant Neutral Loss (CNL) scanning is another MS/MS technique that can be used for screening purposes to identify compounds that lose a specific neutral fragment upon collision-induced dissociation. For this compound, a CNL scan could be set up to detect all precursor ions that lose a mass of 15 Da (corresponding to a methyl group, CH₃). While less specific than SRM for quantification, CNL is a useful tool for identifying potential methyl-containing compounds within a class.
To ensure the highest accuracy and precision in quantification by mass spectrometry, isotope-labeled internal standards are employed. For the analysis of this compound, a stable isotope-labeled version, such as deuterium-labeled (d3-IQ) or carbon-13 labeled (¹³C-IQ), is added to the sample at the beginning of the extraction procedure.
These internal standards are chemically identical to the analyte, so they exhibit the same behavior during sample preparation, chromatography, and ionization. However, they are physically distinct due to their higher mass. By monitoring the SRM transition for both the native compound (analyte) and the labeled internal standard, any variations or losses during the analytical process can be corrected. The ratio of the analyte's signal to the internal standard's signal is used to calculate the precise concentration of the analyte, compensating for matrix effects and improving the reliability and reproducibility of the method.
Techniques for DNA Adduct Detection and Quantification
This compound is a genotoxic carcinogen that, upon metabolic activation, can covalently bind to DNA, forming DNA adducts. researchgate.net The detection and quantification of these adducts are critical for assessing DNA damage and understanding the mechanisms of carcinogenicity.
The ³²P-postlabeling assay is an extremely sensitive method for detecting a wide range of DNA adducts, including those formed by this compound. This technique does not require prior knowledge of the adduct structure and can detect as little as one adduct per 10⁹ to 10¹⁰ normal nucleotides.
The general procedure involves the following steps:
DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the compound and is enzymatically digested to normal deoxynucleoside 3'-monophosphates and adducted deoxynucleoside 3'-monophosphates.
Adduct Enrichment: The bulky, hydrophobic adducts can be enriched, often by techniques like nuclease P1 digestion, which removes normal nucleotides, thereby increasing the assay's sensitivity.
Radiolabeling: The remaining adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP, which has a very high specific activity.
Chromatographic Separation: The resulting ³²P-labeled adducted nucleotides are separated from excess [γ-³²P]ATP and resolved using multidirectional thin-layer chromatography (TLC).
Detection and Quantification: The separated, radiolabeled adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
This assay has been instrumental in studying the formation and persistence of DNA adducts of this compound in various tissues in vivo, providing key insights into its genotoxic effects.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for Adducts
Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) has become an indispensable tool for the sensitive and specific detection of DNA adducts formed by this compound (IQ). This technique couples the separation power of high-performance liquid chromatography (HPLC) with the mass-analyzing capabilities of mass spectrometry, providing structural information and enabling quantification at very low levels. nih.govoup.comoup.com The online coupling of HPLC with ESI tandem mass spectrometry (LC-ESI-MS/MS) is particularly well-suited for analyzing a diverse range of carcinogen-DNA adducts. nih.gov
For the analysis of IQ-DNA adducts, tandem mass spectrometers, such as the triple-quadrupole, are frequently employed. acs.org Two common scanning techniques used to enhance specificity and sensitivity are Constant Neutral Loss (CNL) and Selected Reaction Monitoring (SRM). oup.comacs.org In CNL mode, the mass spectrometer scans for precursor ions that lose a specific neutral fragment, which for deoxynucleoside adducts is often the 2'-deoxyribose sugar moiety (a loss of 116 Da). nih.gov The SRM mode is even more specific and sensitive; it involves selecting a specific precursor ion (the protonated adduct) and monitoring for a characteristic product ion after collision-induced dissociation (CID). nih.govoup.com The glycosidic bond between the deoxyribose and the adducted base is readily cleaved during CID, making the protonated adducted base a major, unique, and abundant product ion, which is ideal for SRM analysis. oup.com
Research using capillary LC/MS has successfully identified and quantified two primary IQ-DNA adducts in animal tissues:
N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) : Typically the major adduct. researchgate.net
5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ) : A minor adduct. researchgate.net
Studies in human lymphoblastoid cells found the ratio of dG-C8-IQ to dG-N2-IQ to be approximately 3:1. researchgate.net The high sensitivity of LC-ESI-MS/MS allows for the detection of these adducts at levels relevant to biological exposure. oup.comacs.org
| Technique | Detection Limit (Adducts per Unmodified Bases) | Reference |
|---|---|---|
| Constant Neutral Loss (CNL) | 1 in 104 | oup.comacs.org |
| Selected Reaction Monitoring (SRM) | 1 in 107 | oup.comacs.org |
Immunochemical Methods (e.g., Immunoassays, Monoclonal Antibodies)
Immunochemical methods provide an alternative and complementary approach to chromatographic techniques for the detection and quantification of IQ. These methods are based on the highly specific binding interaction between an antibody and an antigen (in this case, IQ).
Monoclonal Antibodies: The development of monoclonal antibodies specific to IQ has been a significant advancement in this field. nih.govnih.gov In one study, a hybridoma cell line was produced that secretes a monoclonal antibody of the IgG1 subclass against IQ. nih.gov These antibodies were generated by immunizing mice with an IQ-Lysine-Ascaris protein conjugate. nih.gov The resulting antibodies can be purified from ascites fluids using affinity chromatography. nih.gov Such antibodies are crucial for the development of various immunochemical applications.
Immunoassays: Immunoassays utilize these specific antibodies to detect IQ. Radioimmunoassays (RIA) have been developed to analyze the cross-reactivity and sensitivity of anti-IQ monoclonal antibodies. nih.gov One such RIA demonstrated sensitivity to IQ at 23 nmol in 50% displacement. nih.gov
More recently, a highly sensitive competitive fluorescence immunoassay has been developed for the quantitative detection of IQ in food samples like pan-fried meat patties. mdpi.com This method employs magnetic nanoparticles linked to a coating antigen as a capture probe and anti-IQ antibodies coupled with upconversion nanoparticles as the signal probe. mdpi.com This advanced immunoassay exhibits a very low detection limit and a broad dynamic range for quantifying IQ. mdpi.com
| Immunoassay Type | Key Features | Detection Limit | Detection Range | Reference |
|---|---|---|---|---|
| Radioimmunoassay (RIA) | Uses monoclonal antibodies; sensitivity measured by 50% displacement. | 23 nmol | N/A | nih.gov |
| Competitive Fluorescence Immunoassay | Uses anti-IQ antibody with upconversion nanoparticles as signal probe. | 0.007 µg·L-1 | 0.01 to 100 µg·L-1 | mdpi.com |
Immunoaffinity Chromatography: Beyond direct quantification, monoclonal antibodies are used to create immunoaffinity columns for sample purification. nih.gov Antibodies are immobilized on a solid support, and this matrix is used for the selective extraction and concentration of IQ and related heterocyclic amines from complex mixtures, such as beef extracts. nih.gov This "clean-up" procedure is highly effective, removing interfering substances and enriching the analyte of interest before subsequent analysis by other methods like HPLC or LC-MS. nih.gov
Modulation and Mitigation Strategies in Research Models
Dietary Interventions and Modulating Factors
Dietary components have been shown to significantly influence the bioactivity of IQ. These interventions primarily involve the inclusion of specific foods and compounds that can either reduce the formation of IQ, inhibit its metabolic activation, or enhance its detoxification.
Antioxidants, particularly those found in various plant-based foods, have demonstrated a capacity to modulate the bioactivity of IQ. Flavonoids, a diverse group of polyphenolic compounds present in fruits, vegetables, and tea, have been investigated for their protective effects. Similarly, curcumin (B1669340), the active component in turmeric, is recognized for its potent antioxidant and anti-inflammatory properties. lifestylematrix.com
Research indicates that these antioxidants can interfere with the metabolic pathways of IQ. They may act by scavenging reactive oxygen species generated during the metabolic activation of IQ, thereby preventing DNA damage. Furthermore, some antioxidants can directly influence the activity of enzymes involved in IQ metabolism. For instance, certain flavonoids have been shown to inhibit the activity of Phase I enzymes responsible for converting IQ into its more reactive forms.
A study published in the American Journal of Geriatric Psychiatry highlighted that daily consumption of a specific form of curcumin improved memory and mood in individuals with mild, age-related memory loss, which may be attributed to its ability to reduce brain inflammation. lifestylematrix.com While not directly focused on IQ, this study underscores the potent systemic effects of curcumin. The antioxidant properties of curcuminoids are well-documented, with their chemical structure enabling them to neutralize harmful free radicals.
The table below summarizes the impact of selected antioxidants on IQ bioactivity based on research findings.
| Antioxidant | Source(s) | Observed Effects on IQ Bioactivity |
| Flavonoids | Fruits, Vegetables, Tea | Inhibition of enzymes that activate carcinogens. frontiersin.org |
| Curcumin | Turmeric | Exerts antioxidant and anti-inflammatory effects. lifestylematrix.com |
Cruciferous vegetables, such as broccoli, cabbage, and Brussels sprouts, are rich in glucosinolates. nih.gov When these vegetables are chopped or chewed, glucosinolates are broken down into biologically active compounds like indoles and isothiocyanates. nih.gov These compounds have been extensively studied for their ability to modulate the metabolism of carcinogens, including IQ.
Laboratory studies have shown that isothiocyanates and indoles can inhibit enzymes that activate carcinogens and stimulate enzymes that deactivate them. frontiersin.org Specifically, they can induce Phase II detoxification enzymes, which play a crucial role in neutralizing and eliminating harmful substances from the body. nih.gov For example, indole-3-carbinol (B1674136) (I3C), a compound derived from the breakdown of glucosinolates, has been shown to induce cytochromes P4501A1 and P4501A2 (CYP1A1 and CYP1A2), which are involved in the metabolism of IQ. researchgate.net
The following table details the effects of components from cruciferous vegetables on IQ metabolism.
| Food Component | Source | Mechanism of Action on IQ Metabolism |
| Indole-3-carbinol (I3C) | Cruciferous Vegetables | Induces CYP1A1 and CYP1A2, enzymes involved in IQ metabolism. researchgate.net |
| Isothiocyanates | Cruciferous Vegetables | Inhibit enzymes that activate carcinogens and stimulate detoxifying enzymes. frontiersin.org |
Lactic acid bacteria (LAB), commonly found in fermented foods and used as probiotics, have been identified as having the potential to bind and detoxify various harmful compounds, including IQ. xenotech.comfrontiersin.org This binding is considered a physical detoxification mechanism, where the bacterial cell wall sequesters the mutagen, potentially reducing its absorption in the gastrointestinal tract. xenotech.com
Several studies have demonstrated the ability of different strains of LAB to bind to IQ. For instance, one study reported that the strain L. plantarum CM4 exhibited a high binding percentage for IQ, reaching 85.34% after 144 hours. xenotech.com This suggests that consuming foods rich in certain probiotic strains could be a strategy to mitigate exposure to IQ. The binding capacity can be influenced by various factors, including the specific bacterial strain and environmental conditions. xenotech.com
The table below presents findings on the binding of IQ by specific strains of Lactic Acid Bacteria.
| Lactic Acid Bacteria Strain | Binding Percentage for IQ | Incubation Time |
| L. plantarum CM4 | 85.34% | 144 hours xenotech.com |
Enzymatic Inhibition and Induction Studies
The metabolic fate of IQ is a critical determinant of its biological activity. Research has focused on modulating the enzymes responsible for its activation (Phase I) and detoxification (Phase II) as a key strategy for mitigation.
The bioactivation of IQ is primarily mediated by the cytochrome P450 (CYP) family of enzymes, with CYP1A2 playing a particularly important role. nih.gov CYP1A2 is involved in the N-hydroxylation of IQ, a crucial step in its conversion to a reactive intermediate that can bind to DNA. Therefore, inhibiting the activity of CYP1A2 is a promising approach to reduce the genotoxic potential of IQ.
Various compounds have been identified as inhibitors of CYP1A2. nih.govmdpi.com These include certain flavonoids, such as quercetin (B1663063), and other dietary components. nih.gov By competitively or non-competitively binding to the active site of CYP1A2, these inhibitors can reduce the metabolic activation of IQ. nih.gov For example, fluvoxamine (B1237835) is a potent inhibitor of CYP1A2. mdpi.com
The table below lists some known inhibitors of CYP1A2.
| CYP1A2 Inhibitor | Source/Type |
| Quercetin | Flavonoid found in many fruits and vegetables nih.gov |
| Fluvoxamine | Pharmaceutical (SSRI) mdpi.com |
| Ciprofloxacin | Antibiotic nih.govmdpi.com |
| Cimetidine | H2 blocker nih.govmdpi.com |
Enhancing the detoxification of IQ is another critical mitigation strategy. This is primarily achieved through the induction of Phase II enzymes, which conjugate IQ and its metabolites, making them more water-soluble and easier to excrete. Key Phase II enzymes involved in this process include glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov
A variety of compounds, many of which are derived from dietary sources, have been shown to induce these detoxifying enzymes. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the expression of many of these antioxidant and detoxification genes. frontiersin.org Natural compounds that can activate the Nrf2 pathway are of particular interest.
Sulforaphane, an isothiocyanate from cruciferous vegetables, is a potent activator of the Nrf2 pathway. frontiersin.orgnih.gov Other compounds like curcumin and resveratrol (B1683913) have also been shown to induce Phase II enzymes through Nrf2 activation. frontiersin.org For example, a study demonstrated that a multi-ingredient supplement was associated with a 13% increase in glutathione S-transferase activity in the blood. Furthermore, β-naphthoflavone has been used in animal studies to induce both Phase I and Phase II enzymes to study the metabolism of IQ.
The following table provides examples of compounds that induce detoxifying enzymes relevant to IQ metabolism.
| Inducer Compound | Source/Type | Induced Enzyme(s) |
| Sulforaphane | Cruciferous Vegetables | Glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1) via Nrf2 activation frontiersin.orgnih.gov |
| Curcumin | Turmeric | Heme oxygenase-1 (HO-1) and other Phase II enzymes via Nrf2 activation |
| Resveratrol | Grapes, Berries | Nrf2-mediated antioxidant enzymes frontiersin.org |
| β-Naphthoflavone | Synthetic Flavone | Phase I and Phase II enzymes |
| Indole-3-carbinol | Cruciferous Vegetables | Glutathione S-transferase (GST) xenotech.com |
Chemopreventive Approaches at the Molecular Level
Chemoprevention at the molecular level against 3-Methylimidazo[4,5-f]quinolin-9-amine (IQ) involves a multi-pronged approach targeting its formation, metabolic activation, and interaction with cellular macromolecules. Research models have elucidated several strategies aimed at mitigating the genotoxic effects of this potent heterocyclic aromatic amine. These strategies primarily focus on interfering with the chemical pathways that lead to IQ formation, enhancing the body's natural detoxification mechanisms to neutralize and eliminate the compound, and inhibiting the formation of DNA adducts or boosting DNA repair processes to prevent the initiation of carcinogenesis.
Interference with IQ Formation Pathways
The formation of IQ is a complex process that occurs during the high-temperature cooking of proteinaceous foods. It involves the Maillard reaction, a chemical reaction between amino acids and reducing sugars. Specifically, the synthesis of IQ involves precursors such as creatinine (B1669602) (found in muscle tissue), amino acids, and sugars.
Key precursors and reaction pathways have been identified, offering targets for mitigation. For instance, studies have shown that IQ can be produced from the reaction of acrolein, crotonaldehyde, creatinine, and ammonia (B1221849). Understanding these pathways is crucial for developing strategies to inhibit IQ formation. Such strategies could involve:
Altering Precursor Availability: Modifying the concentration of essential precursors like creatinine or specific amino acids and sugars in food products before cooking.
Trapping Reactive Intermediates: Introducing compounds that can trap reactive carbonyl species, which are critical intermediates in the Maillard reaction leading to IQ. Natural compounds like flavonoids have been investigated for their ability to trap intermediates such as phenylacetaldehyde, thereby inhibiting the formation of other heterocyclic amines.
Controlling Reaction Conditions: Adjusting cooking temperature, time, and method can significantly influence the rate and extent of the Maillard reaction and, consequently, the formation of IQ.
Research has substantiated a hypothetical pathway where IQ is formed from a heated model system consisting of a pyridine (B92270) or pyrazine (B50134) derivative, an aldehyde, and creatinine. This provides experimental evidence for the chemical origins of IQ and reinforces the rationale for targeting these precursors to reduce its formation in cooked foods.
Enhancement of Detoxification Processes
Once formed and ingested, IQ undergoes metabolic activation and detoxification primarily in the liver. The detoxification process involves a series of enzymatic reactions, categorized as Phase I and Phase II metabolism, which transform the lipophilic IQ molecule into more water-soluble metabolites that can be readily excreted.
Phase I and Phase II Enzymes in IQ Metabolism:
Phase I Metabolism: This phase is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2. While CYP1A2 is responsible for the initial N-hydroxylation step that activates IQ to a more reactive form, it can also be involved in detoxification through ring hydroxylation at the C5 position. nih.gov
Phase II Metabolism: The activated metabolites of IQ are then conjugated with endogenous molecules to facilitate their excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs). These enzymes catalyze reactions that attach glucuronic acid, sulfate (B86663), or glutathione moieties to the IQ molecule, increasing its water solubility.
A significant detoxification route identified in rat models is the formation of a sulfamate (B1201201) derivative, N-(3-methylimidazo[4,5-f]quinolin-2-yl) sulfamic acid. researchgate.net This metabolite, found to be non-mutagenic, represents a major pathway for the elimination of IQ, with a substantial portion of an administered dose being recovered as this sulfamate in feces and urine. researchgate.net
Strategies to enhance these detoxification pathways often involve the use of dietary components that can induce the activity of Phase II enzymes. Cruciferous vegetables, rich in compounds like indole-3-carbinol, and other natural products containing phytochemicals such as sulforaphane, are known to be potent inducers of these protective enzymes. nih.govdrchristinemaren.com By upregulating the expression and activity of GSTs, UGTs, and other detoxification enzymes, these dietary agents can shift the metabolic balance towards the inactivation and elimination of IQ, thereby reducing its carcinogenic potential. nih.govnih.gov
Inhibition of DNA Adduct Formation and Repair Enhancement
The carcinogenicity of IQ is strongly linked to the ability of its reactive metabolites to bind covalently to DNA, forming IQ-DNA adducts. These adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer. nih.govnih.gov Therefore, strategies aimed at preventing the formation of these adducts or enhancing their repair are crucial for chemoprevention.
Several natural and synthetic compounds have been shown to inhibit the formation of IQ-DNA adducts in various research models. These inhibitors can act through different mechanisms, including the induction of detoxification enzymes, which reduces the concentration of the ultimate carcinogenic metabolites available to react with DNA. nih.gov
Inhibitory Effects of Dietary Compounds on IQ-DNA Adduct Formation:
Indole-3-carbinol (I3C): Found in cruciferous vegetables, I3C has demonstrated a significant ability to inhibit IQ-DNA adduct formation in the colon and other organs of rats. nih.govjohnshopkins.edu Dietary administration of I3C has been shown to reduce adduct levels by up to 89.6% in certain tissues. nih.gov
Conjugated Linoleic Acid (CLA): Heat-altered derivatives of linoleic acid have also been identified as potent inhibitors of IQ-DNA adduct formation. nih.gov In studies with CDF1 mice, CLA treatment resulted in a tissue-specific reduction of IQ-DNA adducts, with inhibition reaching up to 95.2% in the kidneys of female mice. nih.gov
The following table summarizes the inhibitory effects of CLA on IQ-DNA adduct formation in different organs of CDF1 mice.
Advanced Research Models and Methodologies for Iq Studies
In Vivo Animal Models for Mechanistic Investigation
In vivo animal models are indispensable for studying the systemic effects of IQ, including its metabolism, distribution, carcinogenicity, and the host's response to the compound.
Rodent models have been fundamental in establishing the carcinogenic potential of IQ.
Rats: In F344 rats, oral administration of IQ induces tumors in several organs, including the liver, colon, Zymbal's gland, and mammary gland. nih.govbohrium.com Studies have also investigated the formation of preneoplastic lesions, such as glutathione (B108866) S-transferase placental form positive (GST-P+) foci in the liver and aberrant crypt foci (ACF) in the colon, as early indicators of carcinogenesis. oup.comoup.com
Mice: In mice, IQ has been shown to induce tumors primarily in the liver, forestomach, and lungs. nih.gov The susceptibility to IQ-induced carcinogenesis can be strain-dependent. For instance, immunodeficient (SCID) mice are highly susceptible to the induction of colon tumors by IQ. nih.govoup.com
Transgenic Rats (Big Blue®): The Big Blue® transgenic rat model, which carries a lacI transgene, has been a powerful tool for studying in vivo mutagenicity. Studies using this model have shown that IQ induces mutations in the liver, colon, and kidney. nih.govoup.com The highest mutant frequencies are typically observed in the liver, followed by the colon and then the kidney. nih.govoup.com The mutational spectra in these tissues are characterized by a predominance of G:C to T:A transversions and single G:C base pair deletions. nih.govoup.com These studies provide valuable insights into the tissue-specific mutagenic effects of IQ and the types of genetic alterations it causes. nih.govoup.com
Table 3: Mutational Spectrum of 3-Methylimidazo[4,5-f]quinolin-9-amine in Big Blue® Rat Tissues
| Tissue | Predominant Mutation Types |
| Liver | G:C to T:A transversions, 1 bp G:C deletions nih.govoup.com |
| Colon | G:C to T:A transversions, 1 bp G:C deletions nih.govoup.com |
| Kidney | G:C to T:A transversions, 1 bp G:C deletions nih.govoup.com |
Non-mammalian models, such as the zebrafish (Danio rerio), are increasingly being used in toxicological research due to their rapid development, genetic tractability, and optical transparency, which allows for in vivo imaging of organ systems. Zebrafish have been used to study the hepatotoxicity of IQ. Exposure of zebrafish to IQ has been shown to cause significant liver damage, characterized by hepatocyte apoptosis, induction of endoplasmic reticulum stress, and inhibition of autophagy. These findings suggest that the liver is a key target of IQ toxicity and provide insights into the molecular pathways involved in IQ-induced liver damage.
Omics Technologies in IQ Research
Genomics and Transcriptomics in Response to IQ ExposureGenomic and transcriptomic analyses are crucial in elucidating the molecular mechanisms underlying the carcinogenicity of IQ. These technologies allow for the examination of changes in gene structure and expression following exposure to the compound.
Genomic studies have identified specific gene mutations in tumors induced by IQ. In Zymbal gland carcinomas in rats, mutations in the c-Ha-ras and p53 genes have been detected. nih.gov These genes are critical in cell cycle regulation and tumor suppression, and their mutation is a key step in the development of cancer.
Transcriptomic studies, which analyze gene expression, have provided further insights into the cellular response to IQ. In zebrafish brains, long-term exposure to IQ was found to significantly alter the expression of genes related to several critical pathways. nih.govresearchgate.net Affected gene categories include those associated with:
Parkinson's disease (PD)
Dopamine regulation
Neuroplasticity
Antioxidant enzymes
Inflammatory cytokines
These findings suggest that IQ exposure can disrupt multiple signaling pathways, leading to oxidative stress, inflammation, and neurodegeneration in this model system. nih.govresearchgate.net
Proteomics and Metabolomics for Biomarker Discovery (excluding human clinical trials)Proteomics and metabolomics are powerful tools for identifying biomarkers of exposure and effect. These approaches focus on the global study of proteins and metabolites in biological systems.
Metabolomic studies in animal models have been instrumental in characterizing the biotransformation of IQ and identifying potential biomarkers. The metabolism of IQ primarily occurs in the liver, where cytochrome P450 enzymes catalyze its N-oxidation to form genotoxic metabolites that can bind to DNA. nih.gov
Research in mice has identified several urinary metabolites of IQ. nih.gov The metabolic profile can be influenced by enzyme inducers like β-naphthoflavone (BNF), which significantly alters the abundance of different metabolites. nih.gov In BNF-treated mice, a study identified three new metabolites, with the most prevalent metabolites being 5-O-glucuronide and a product with a mass-to-charge ratio (m/z) of 217. nih.gov
The table below lists key metabolites of IQ identified in the urine of mice, which could serve as potential exposure biomarkers in non-clinical studies. nih.gov
| Metabolite | Chemical Name/Identifier | Relative Abundance in BNF-Treated Mice |
| 5-O-glucuronide | 2-amino-3-methylimidazo[4,5-f]quinoline-5-O-glucuronide | Most Prevalent |
| m/z 217 | 1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline | Second Most Prevalent |
| m/z 393 | 1,2-dihydro-2-amino-5-O-glucuronide-3-methylimidazo[4,5-f]quinoline | Third Most Prevalent |
| 5-sulfate | 2-amino-3-methylimidazo[4,5-f]quinoline-5-sulfate | - |
| m/z 233 | 1,2-dihydro-2-amino-5,7-dihydroxy-3-methylimidazo[4,5-f]quinoline | - |
| N-glucuronide | 2-amino-3-methylimidazo[4,5-f]quinoline-N-glucuronide | - |
| demethyl-IQ | 2-amino-imidazo[4,5-f]quinoline | - |
| Sulfamate (B1201201) | 2-amino-3-methylimidazo[4,5-f]quinoline-sulfamate | - |
These metabolites provide a characteristic fingerprint of IQ exposure and metabolism, offering valuable candidates for biomarker discovery in controlled laboratory settings.
Computational and Theoretical Chemistry Approaches
Molecular Modeling of IQ-DNA InteractionsComputational chemistry provides powerful in silico tools to investigate the interactions between IQ and biological macromolecules like DNA at an atomic level. The genotoxicity of IQ is attributed to the ability of its reactive metabolites to form covalent adducts with DNA.nih.govMolecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to predict and analyze the binding modes of these metabolites to DNA.
These simulations can elucidate the specific atoms involved in the interaction, the conformational changes in both the DNA and the IQ molecule upon binding, and the stability of the resulting IQ-DNA adduct. For instance, modeling studies on related quinoline (B57606) derivatives investigate how these molecules intercalate between DNA base pairs and identify key interactions, such as pi-pi stacking and hydrogen bonding, that stabilize the complex. researchgate.net Such computational approaches help explain the sequence specificity of DNA adduct formation and the subsequent genetic mutations observed in experimental studies. nih.gov
Quantitative Structure-Activity Relationships (QSAR)Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with their biological activity. For complex molecules like IQ and its derivatives, QSAR can be a valuable tool for predicting the carcinogenic or mutagenic potential of related compounds and for designing new molecules with potentially reduced toxicity.
In a typical QSAR study of compounds related to IQ, such as other imidazo- or pyrrolo-quinolinedione derivatives, researchers use computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D models that relate the steric, electrostatic, and other physicochemical properties of the molecules to their observed biological activity (e.g., cytotoxicity against cancer cell lines). nih.govmdpi.com The resulting models can identify which structural features are favorable or unfavorable for activity, providing a rational basis for chemical modifications. mdpi.com While specific QSAR models for IQ's carcinogenicity are complex, the principles derived from studies on analogous structures are fundamental to this area of research. nih.govugm.ac.id
Simulation of Metabolic Pathways and Adduct Formation
The carcinogenic and mutagenic properties of this compound (IQ) are contingent upon its metabolic activation to reactive intermediates capable of forming covalent bonds with DNA. Computational modeling and simulation provide powerful tools to investigate these complex biological processes at a molecular level. These in silico approaches offer insights into the generation of reactive metabolites and the subsequent structural and energetic consequences of DNA adduct formation, complementing experimental studies.
Computational Tools for Simulating Metabolic Pathways
A variety of software tools have been developed to predict the metabolic fate of xenobiotics like IQ. These programs typically employ knowledge-based systems, incorporating rules derived from extensive experimental data on metabolic reactions, or machine learning algorithms trained on large datasets of known metabolic transformations.
Several platforms are available for simulating the metabolism of small molecules. biorxiv.orgbiotransformer.ca Tools such as BioTransformer, the OECD QSAR Toolbox, Meteor, and TIMES (Tissue Metabolism Simulator) are designed to predict the metabolites of parent compounds through various phases of biotransformation. biorxiv.org
BioTransformer , for instance, is a comprehensive tool that predicts the metabolism of small molecules in mammals, their gut microbiota, and environmental microbes. biotransformer.ca It comprises several modules, including those for Cytochrome P450 (CYP450) mediated reactions and Phase II conjugation reactions, both of which are critical in the bioactivation of IQ. biotransformer.cabiotransformer.ca The software can simulate multi-step metabolic pathways, which is essential for understanding the sequential enzymatic reactions that lead to the formation of the ultimate carcinogenic species of IQ. biorxiv.org
The OECD QSAR Toolbox is another valuable resource that includes functionalities for simulating metabolism. qsartoolbox.orgqsartoolbox.orgnih.gov It contains databases of observed metabolic pathways and simulators for biotic transformations. qsartoolbox.orgqsartoolbox.org The Toolbox can be used to generate potential metabolites of a parent chemical, which can then be assessed for their toxicological properties. qsartoolbox.orgyoutube.com This is particularly relevant for IQ, where the toxicity is mediated by its metabolites.
These computational tools can predict a range of potential metabolites for a given compound. The predictions are based on a library of known biotransformation reactions, including Phase I reactions like oxidation and reduction, and Phase II reactions such as glucuronidation and sulfation. biorxiv.org
| Software Tool | Key Features | Relevance to IQ Metabolism Simulation |
|---|---|---|
| BioTransformer | Predicts small molecule metabolism in mammals, gut microbiota, and environmental microbes. Includes specific modules for CYP450 and Phase II reactions. biorxiv.orgbiotransformer.ca | Can simulate the key N-oxidation and subsequent conjugation steps involved in IQ bioactivation. |
| OECD QSAR Toolbox | Integrates experimental data with metabolic simulators. qsartoolbox.orgqsartoolbox.orgnih.gov Can generate potential metabolites for hazard assessment. qsartoolbox.orgyoutube.com | Useful for identifying potential reactive metabolites of IQ and assessing their toxic potential. |
| Meteor | A knowledge-based system for predicting metabolic transformations. | Can provide insights into the likely metabolic fate of IQ based on established metabolic rules. |
| TIMES (Tissue Metabolism Simulator) | Simulates metabolism in specific tissues, such as the liver. | Allows for the investigation of tissue-specific bioactivation of IQ, which is known to be a target organ for its carcinogenicity. |
Modeling the Formation of Reactive Metabolites and DNA Adducts
The metabolic activation of IQ is initiated by N-oxidation, primarily catalyzed by cytochrome P450 1A2, to form N-hydroxy-IQ. This intermediate can then be further activated by N-acetyltransferases or sulfotransferases to form highly reactive esters. These esters can spontaneously dissociate to form a nitrenium ion, which is the ultimate electrophilic species that reacts with nucleophilic sites on DNA.
Quantum mechanics (QM) and molecular dynamics (MD) simulations are powerful computational methods used to study the formation and consequences of DNA adducts.
Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of the metabolites of IQ. These calculations can provide insights into the stability of the intermediates, the energetics of the metabolic reactions, and the electrophilicity of the ultimate carcinogen. For example, QM calculations can be used to model the formation of the nitrenium ion from the N-acetoxy or N-sulfonyloxy esters of N-hydroxy-IQ, providing a deeper understanding of the chemical properties that drive its reactivity towards DNA.
Molecular Dynamics (MD) simulations can be used to study the conformational changes in DNA that result from the formation of IQ adducts. The covalent binding of the bulky IQ molecule to DNA can cause significant distortions in the DNA double helix, which can interfere with normal cellular processes such as DNA replication and repair. MD simulations can track the movements of atoms over time, providing a dynamic picture of the structural perturbations induced by the adduct. This can help to explain how these adducts lead to mutations.
The primary DNA adducts formed by IQ are at the C8 and N2 positions of guanine (B1146940), leading to N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ) and 5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ), respectively.
| Adduct | Position of Attachment to Guanine | Significance |
|---|---|---|
| N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ) | C8 | The major adduct formed. Its bulky nature can cause significant distortion of the DNA helix. |
| 5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ) | N2 | A minor but persistent adduct that can also contribute to the mutagenicity of IQ. |
While the application of these advanced simulation techniques specifically to this compound has not been extensively detailed in publicly available research, the methodologies are well-established for studying other carcinogen-DNA adducts. Such simulations for IQ would be invaluable in elucidating the precise molecular mechanisms by which it exerts its genotoxic effects.
Compound Glossary
| Compound Name | Abbreviation |
|---|---|
| This compound | IQ |
| N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline | N-hydroxy-IQ |
| N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline | dG-C8-IQ |
| 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline | dG-N2-IQ |
| Guanine | G |
Future Directions and Emerging Research Avenues for Iq
Exploration of Novel IQ Metabolites and Their Biological Significance
The biotransformation of 3-Methylimidazo[4,5-f]quinolin-9-amine (IQ) is a complex process involving multiple enzymatic pathways that lead to the formation of various metabolites. While the primary metabolic activation and detoxification pathways have been extensively studied, ongoing research seeks to identify novel metabolites to gain a more complete understanding of IQ's metabolic fate. The biological significance of these newly identified compounds is a critical area of investigation, as they may contribute to the parent compound's biological activity or represent unique detoxification products.
In a study evaluating IQ metabolism in mice treated with β-naphthoflavone, a known inducer of phase I and II metabolizing enzymes, three previously unidentified urinary metabolites were discovered. frontiersin.org These novel metabolites were identified using high-performance liquid chromatography (HPLC) and electrospray ionization tandem mass spectrometry (ESI/MS/MS). frontiersin.org The identification of these compounds, particularly hydroxylated and dihydro-dihydroxy derivatives, points to complex oxidative and reduction pathways in IQ metabolism that were not previously characterized in detail. These metabolites accounted for a significant portion (21%) of the total urinary radioactivity, indicating they are a major component of IQ's metabolic profile in this model. frontiersin.org
The biological significance of these specific metabolites remains an active area of research. Their structures suggest they are products of phase I (oxidation, reduction) and subsequent phase II (glucuronidation) reactions. frontiersin.org Whether these compounds retain any biological activity or are simply excretory products is yet to be fully determined. Further research is needed to synthesize these metabolites and test their activity in various biological assays. Understanding their contribution is essential for a comprehensive risk assessment of IQ exposure.
Advanced Analytical Techniques for Ultrasensitive Detection
The detection and quantification of IQ in complex matrices such as food and biological samples present significant analytical challenges due to its typically low concentrations. archrecoverycenter.com Consequently, the development of advanced and ultrasensitive analytical techniques is a crucial research focus. Early methods relied on multi-step extraction and purification followed by high-performance liquid chromatography (HPLC). archrecoverycenter.com More sophisticated techniques have since been developed, combining sensitive detection with high-resolution separation.
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a cornerstone for modern IQ analysis. Techniques like HPLC-thermospray-mass spectrometry have been devised for enhanced sensitivity. archrecoverycenter.com Immunoassays, utilizing monoclonal antibodies specific to IQ, offer another powerful approach. archrecoverycenter.com These antibodies can be used in techniques like enzyme-linked immunosorbent assay (ELISA) or for selective immunoaffinity chromatography to isolate and concentrate IQ from complex samples before instrumental analysis. archrecoverycenter.com
Emerging research in analytical chemistry points toward the potential of novel biosensor technologies for the ultrasensitive detection of small molecules. While not yet widely applied to IQ, platforms such as silicon nanowire field-effect transistors (SiNW-FETs) and plasmonic biosensors show immense promise. patsnap.comexamine.comcornell.edu These technologies offer label-free, real-time detection with extremely low limits of detection. patsnap.comcornell.edu For example, SiNW-FETs detect the binding of a charged molecule by measuring the change in electrical conductance of the nanowire. patsnap.comexamine.com By functionalizing the nanowire surface with IQ-specific antibodies or aptamers, these sensors could potentially detect IQ at femtomolar concentrations. patsnap.com Similarly, photonic crystal biosensors, which detect minute changes in refractive index upon analyte binding, could be adapted for highly sensitive IQ detection in various media. nih.govacademicjournals.org The application of these next-generation sensors could revolutionize the monitoring of IQ exposure.
Integrated Multi-Omics Approaches to Elucidate Complex Mechanisms
To fully comprehend the biological impact of IQ, research is moving beyond single-endpoint analyses toward integrated, systems-level approaches. Multi-omics strategies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular perturbations caused by xenobiotic exposure. rupahealth.com Such approaches are powerful for elucidating complex mechanisms of action, identifying novel biomarkers of exposure and effect, and understanding the intricate interplay between different biological pathways.
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. In the context of IQ, transcriptomic analysis can reveal which genes are up- or down-regulated following exposure, providing insights into the cellular response, including the activation of stress-response pathways, DNA repair mechanisms, and metabolic enzymes.
Proteomics is the large-scale study of proteins, their structures, and their functions. nih.gov Following IQ exposure, proteomic analyses can identify changes in the abundance of proteins involved in key cellular processes, such as the metabolizing enzymes (e.g., cytochromes P450), DNA repair proteins, and proteins involved in apoptosis and cell cycle regulation.
Metabolomics focuses on the comprehensive analysis of small-molecule metabolites within a biological system. nih.govnih.gov This approach can identify specific metabolic signatures associated with IQ exposure, revealing alterations in endogenous metabolic pathways and providing a direct readout of the biochemical activity within the cell or organism. nih.govnih.gov
Integrating these omics datasets allows researchers to construct comprehensive models of IQ's mechanism of action. paediatricaindonesiana.org For instance, a transcriptomic study might show increased expression of a particular metabolizing enzyme, which proteomics could confirm at the protein level, while metabolomics could simultaneously detect the appearance of specific IQ metabolites. This integrated approach can reveal novel mechanisms and pathways that might be missed by studying each omics layer in isolation, providing a powerful platform for understanding the systems-level response to IQ. rupahealth.compaediatricaindonesiana.org
Development of Targeted Interventions Based on Mechanistic Understanding
A deep understanding of the metabolic activation and detoxification pathways of IQ provides a foundation for developing targeted interventions to mitigate its potential harmful effects. Research in this area focuses on two primary strategies: inhibiting the metabolic activation of IQ and enhancing its detoxification.
The initial and critical step in the metabolic activation of IQ is its N-oxidation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2. nih.gov Therefore, inhibiting this enzyme is a key strategy for intervention. Various natural and synthetic compounds have been identified as inhibitors of CYP1A2. patsnap.comexamine.comscbt.com Natural compounds, in particular, have garnered significant interest. For example, polyphenols found in green tea, such as epigallocatechin gallate (EGCG), and flavonoids like quercetin (B1663063) have been shown to inhibit CYP1A2 activity. nih.govnih.gov These compounds could potentially reduce the formation of the reactive N-hydroxy-IQ metabolite, thereby decreasing subsequent DNA adduct formation. nih.gov
The second strategy involves enhancing the phase II detoxification pathways, which conjugate IQ and its metabolites, rendering them more water-soluble and facilitating their excretion. nih.gov These pathways include glucuronidation, sulfation, and glutathione (B108866) conjugation. Certain dietary components can induce the enzymes responsible for these reactions, such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs). nih.govhum2n.com For example, isothiocyanates from cruciferous vegetables (e.g., broccoli, Brussels sprouts) are known inducers of phase II enzymes. hum2n.com By upregulating these detoxification pathways, the clearance of IQ can be accelerated, reducing the systemic exposure to its reactive intermediates. nih.gov
Understanding the Role of Genetic Polymorphisms in Xenobiotic Metabolism (excluding human clinical trials)
Inter-individual differences in the susceptibility to the effects of IQ can be partly attributed to genetic polymorphisms in the genes encoding xenobiotic-metabolizing enzymes. Research in this area, excluding human clinical trials, often uses in vitro systems and animal models to characterize the functional consequences of these genetic variations. The two most critical enzymes in IQ metabolism are CYP1A2 (Phase I activation) and N-acetyltransferase 2 (NAT2) (Phase I activation and Phase II detoxification). nih.govnih.gov
CYP1A2: Polymorphisms in the CYP1A2 gene can lead to significant variations in enzyme expression and activity. nih.govresearchgate.net Studies in animal models, such as dogs, have identified a polymorphic expression of CYP1A2, where some individuals are "poor metabolizers" due to a lack of CYP1A2 protein expression. nih.govresearchgate.net In these models, poor metabolizers exhibit much lower clearance of drugs that are substrates for CYP1A2. nih.gov In vitro studies using liver microsomes from these animals confirm that the hydroxylation of CYP1A2 substrates is significantly reduced in the poor metabolizer phenotype. nih.govresearchgate.net Such models are invaluable for understanding how genetic deficiency in CYP1A2 could impact the metabolic activation of IQ.
NAT2: The NAT2 gene is highly polymorphic, leading to well-defined rapid, intermediate, and slow acetylator phenotypes. academicjournals.orgnih.gov The functional impact of these polymorphisms on the metabolism of arylamine compounds like IQ is often studied using in vitro systems, such as cryopreserved human hepatocytes from donors with known NAT2 genotypes. nih.govnih.gov These studies consistently demonstrate a gene-dose effect, where N-acetylation rates of NAT2 substrates are highest in hepatocytes from rapid acetylators, intermediate in those from intermediate acetylators, and lowest in those from slow acetylators. nih.govnih.gov Some research suggests further heterogeneity within the slow acetylator phenotype, with certain alleles (e.g., NAT2*6) conferring a "very slow" acetylation capacity. plos.org These in vitro models clearly show that an individual's genetic makeup can profoundly influence the rate at which IQ is either activated (via O-acetylation of N-hydroxy-IQ) or detoxified (via direct N-acetylation).
Conclusion
Summary of Key Research Findings on IQ
Research has extensively characterized 3-Methylimidazo[4,5-f]quinolin-9-amine (IQ) as a potent mutagenic and carcinogenic compound. nih.govresearchgate.net It belongs to the class of heterocyclic aromatic amines (HAAs), which are formed during the high-temperature cooking of protein-rich foods like meat and fish. nih.govnih.gov IQ has also been detected in cigarette smoke condensate. researchgate.netnih.gov The International Agency for Research on Cancer (IARC) has classified IQ as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic data. nih.govnih.gov
The carcinogenic activity of IQ is dependent on metabolic activation. The primary pathway involves N-oxidation by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-IQ. nih.govcaymanchem.com This intermediate can be further activated by esterification through enzymes like N-acetyltransferase or sulfotransferase. caymanchem.com The resulting reactive species covalently binds to DNA, forming adducts. researchgate.netnih.gov The major adduct identified is N-(deoxyguanosin-8-yl)-IQ, which distorts the DNA structure and can lead to genetic mutations if not repaired. researchgate.net Studies have shown that IQ induces various types of mutations, including single-base deletions and transversions, which are critical events in the initiation of cancer. researchgate.net
In animal models, oral administration of IQ has been shown to induce tumors in multiple organs, including the liver, colon, small intestine, mammary gland, and Zymbal's gland in rats; the liver, lung, and forestomach in mice; and the liver in nonhuman primates. nih.govnih.govnih.gov Detoxification of IQ also occurs in the body, primarily through cytochrome P450-mediated ring hydroxylation followed by conjugation with glucuronic acid or sulfate (B86663), leading to excretion. nih.govnih.gov
Table 1: Key Properties of this compound (IQ)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | nih.gov |
| CAS Number | 76180-96-6 | nih.govcaymanchem.com |
| Molecular Formula | C₁₁H₁₀N₄ | nih.govcaymanchem.com |
| Molecular Weight | 198.23 g/mol | nih.gov |
| Appearance | Crystalline solid | nih.gov |
| Melting Point | >300 °C | nih.gov |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO) | nih.govcaymanchem.com |
| Carcinogen Classification | Group 2A (Probably carcinogenic to humans) | nih.govnih.gov |
Remaining Knowledge Gaps and Challenges in IQ Research
Despite significant progress, several knowledge gaps and challenges persist in the study of IQ. A primary challenge is accurately extrapolating the dose-response relationship from high-dose animal studies to the low levels of IQ typically found in the human diet. While some animal studies suggest the existence of a no-effect level for IQ's carcinogenicity, defining a safe level of exposure for humans remains a complex issue. nih.gov
The intricate interplay between metabolic activation and detoxification pathways in humans is not fully understood. Individual susceptibility to IQ's effects is influenced by genetic polymorphisms in metabolic enzymes like CYP1A2 and N-acetyltransferases, but the precise impact of these variations on cancer risk requires further investigation. caymanchem.com Moreover, the complete spectrum of genetic and epigenetic alterations induced by IQ that drive the progression from a normal cell to a malignant tumor is still being mapped.
Broader Implications of IQ Research for Understanding Chemical Biology and Toxicology
The study of IQ has had significant implications for the fields of chemical biology and toxicology, extending far beyond the compound itself. Research on IQ has been instrumental in establishing the concept that common food preparation methods can generate potent genotoxic carcinogens. nih.gov It has provided a classic model for investigating the mechanisms of chemical carcinogenesis, from metabolic activation of a procarcinogen to the formation of DNA adducts and the subsequent induction of mutations. researchgate.netnih.gov
IQ research has highlighted the critical, dual role of metabolic enzymes, particularly the cytochrome P450 system, which can both detoxify xenobiotics and, in other cases, activate them into powerful carcinogens. nih.govcaymanchem.com This has deepened the understanding of individual differences in susceptibility to chemical carcinogens based on genetic variability in these enzyme systems. The identification and structural characterization of IQ-DNA adducts have offered profound insights into the molecular basis of mutagenesis and the cellular processes of DNA repair. researchgate.net
From a public health perspective, the body of evidence on IQ and other heterocyclic amines has informed dietary guidelines and raised public awareness about the potential risks associated with consuming heavily cooked meats. nih.gov Furthermore, the sophisticated analytical techniques developed for the detection and quantification of IQ in complex food matrices have advanced the broader field of food safety and trace-level contaminant analysis. nih.govacs.org
Q & A
Q. What are the key structural characteristics of 3-Methylimidazo[4,5-f]quinolin-9-amine, and how are they validated experimentally?
The compound features a fused imidazo-quinoline core with a methyl group at position 3 and an amine at position 8. Structural validation employs techniques like nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the canonical SMILES notation (Cc1cc2ncccc2c2c1n(C)[14c](n2)N) and InChI key (GMGWMIJIGUYNAY-HVRMQOCCSA-N) provide precise stereochemical details . Elemental analysis (e.g., C: 74.65%, H: 7.94%, N: 17.41%) further confirms purity and composition .
Q. What synthetic methodologies are recommended for producing this compound with >95% purity?
Synthesis typically involves multi-step heterocyclic condensation reactions. For example, imidazo[4,5-f]quinoline derivatives are synthesized via cyclization of substituted quinoline precursors with methylamine under controlled pH and temperature. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensures >95% purity . Reaction progress is monitored by thin-layer chromatography (TLC) and LC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is a suspected carcinogen (IARC Group 2B) and requires strict containment. Use fume hoods, nitrile gloves, and PPE. In case of exposure, immediate decontamination (e.g., skin washed with soap/water; eyes rinsed for 15 minutes) and medical consultation are mandatory. Storage should be in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in mutagenicity data for this compound across different experimental models?
Discrepancies arise from metabolic activation pathways. For instance, in vitro assays using S9 liver fractions may overestimate mutagenicity compared to in vivo models due to differential cytochrome P450 activity. A systematic approach involves:
- Cross-validating results using Ames test (TA98 strain), comet assay (DNA damage), and transgenic rodent models.
- Quantifying DNA adducts (e.g., via ³²P-postlabeling) to correlate mutagenicity with covalent binding .
- Comparing metabolic profiles using LC-MS/MS to identify reactive intermediates (e.g., N-hydroxylated metabolites) .
Q. What advanced analytical techniques are optimal for quantifying trace levels of this compound in complex matrices (e.g., biological samples)?
Ultra-high-performance liquid chromatography (UHPLC) coupled with Fourier Transform mass spectrometry (FTMS) achieves detection limits <1 pg/mL. Key parameters:
Q. How does this compound interact with DNA, and what are the implications for carcinogenesis?
The compound intercalates into DNA, forming stable adducts at guanine N7 and adenine N3 positions. Computational docking (AutoDock Vina) and spectroscopic studies (UV-vis, fluorescence quenching) reveal binding constants (Kₐ) of ~10⁵ M⁻¹. Mutagenicity arises from replication errors at adduct sites, validated via lacZ forward mutation assays in E. coli .
Q. What strategies enhance the photophysical stability of imidazo-quinoline derivatives for fluorescence-based applications?
Substituent engineering (e.g., electron-withdrawing groups at position 8) reduces photobleaching. Excited-state intramolecular proton transfer (ESIPT) mechanisms, studied via time-resolved fluorescence and DFT calculations, improve quantum yield (Φ = 0.42 in acetonitrile). Applications include pH-sensitive probes and OLED emitters .
Q. How does the compound’s coordination chemistry with transition metals influence its bioactivity?
Ru(II) complexes with imidazo[4,5-f]quinoline ligands exhibit enhanced DNA cleavage (via photoactivated singlet oxygen) and anticancer activity. Synthesis involves refluxing RuCl₃·3H₂O with the ligand in ethanol/water (1:1). Stability constants (log β = 8.2) are determined by UV-vis titration .
Contradictions and Methodological Challenges
Q. Why do studies report conflicting carcinogenic potencies for this compound in rodent vs. human cell models?
Species-specific metabolic activation is a key factor. Rodent hepatic S9 fractions generate higher levels of N-hydroxy metabolites than human counterparts. To address this:
Q. What computational tools are recommended for predicting the compound’s environmental persistence and toxicity?
Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite, TEST) estimate biodegradation half-lives (>60 days) and ecotoxicity (LC₅₀ = 2.1 mg/L for Daphnia magna). Molecular dynamics simulations (Amber22) predict soil sorption coefficients (log Kₒc = 3.8), indicating moderate mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
